1H-Benzo[D]imidazole-7-acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDIGDAXXREYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599208 | |
| Record name | (1H-Benzimidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-63-8 | |
| Record name | (1H-Benzimidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1H-Benzo[D]imidazole-7-acetic acid"
An In-Depth Technical Guide to the Proposed Synthesis of 1H-Benzo[D]imidazole-7-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules. This document provides a comprehensive technical guide to a proposed synthetic pathway for this target molecule. Due to the absence of a directly published synthesis in the current literature, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. It includes detailed, representative experimental protocols, a summary of expected quantitative data, and workflow visualizations to aid researchers in the practical synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from a substituted o-phenylenediamine precursor. The proposed pathway begins with the commercially available 3-nitrophenylacetic acid and proceeds through nitration, selective reduction, cyclization, and final reduction to yield the target compound. This route is designed to utilize common laboratory reagents and procedures.
Caption: Proposed multi-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and reaction conditions for each step of the proposed synthesis. These values are derived from analogous transformations reported in the chemical literature.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Reference Analogy |
| 1a | Esterification of 3-nitrophenylacetic acid | Methanol, cat. H₂SO₄, reflux | 90-95 | General esterification |
| 1b | Nitration of methyl 3-nitrophenylacetate | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 70-80 | Aromatic nitration |
| 2 | Selective reduction of dinitro compound | Na₂S, NH₄Cl, aq. Ethanol, reflux | 60-70 | Selective nitro reduction |
| 3 | Reductive cyclization of nitro-amine | HCOOH, 10% Pd/C, H₂ (50 psi), Ethanol, 60 °C | 75-85 | Reductive cyclization |
| 4 | Hydrolysis of the methyl ester | LiOH, THF/H₂O, rt; then acid workup | 85-95 | Ester hydrolysis |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound based on the proposed pathway.
Step 1a: Synthesis of Methyl 3-nitrophenylacetate
Objective: To convert the carboxylic acid of 3-nitrophenylacetic acid to its methyl ester to protect it during subsequent reactions.
Methodology:
-
Suspend 3-nitrophenylacetic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by silica gel chromatography if necessary.
Step 1b: Synthesis of Methyl 2,3-dinitrophenylacetate
Objective: To introduce a second nitro group ortho to the existing nitro group.
Methodology:
-
To a stirred mixture of concentrated sulfuric acid (5 volumes), add methyl 3-nitrophenylacetate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Cool the mixture to 0 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the dinitro product.
Step 2: Synthesis of Methyl 2-amino-3-nitrophenylacetate
Objective: To selectively reduce one of the two nitro groups to an amine, creating the o-phenylenediamine precursor.
Methodology:
-
Dissolve methyl 2,3-dinitrophenylacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium sulfide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Step 3: Synthesis of Methyl 1H-benzo[d]imidazol-7-ylacetate (via Reductive Cyclization)
Objective: To simultaneously reduce the remaining nitro group and cyclize with formic acid to form the benzimidazole ring.
Methodology:
-
To a solution of methyl 2-amino-3-nitrophenylacetate (1.0 eq) in ethanol, add formic acid (5.0 eq).
-
Add 10% Palladium on carbon (10 mol%) to the mixture.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at 60 °C for 12-16 hours.
-
Cool the reaction, vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazole ester.
-
Purify by recrystallization or column chromatography.
Step 4: Synthesis of this compound
Objective: To hydrolyze the methyl ester to the final carboxylic acid product.
Methodology:
-
Dissolve the methyl 1H-benzo[d]imidazol-7-ylacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
Logical Workflow Visualization
The overall workflow for the synthesis and analysis of the target compound is depicted below.
An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzo[D]imidazole-7-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 1H-Benzo[D]imidazole-7-acetic acid. While experimental data for this specific isomer is limited in publicly accessible literature, this document outlines the established methodologies for determining these crucial parameters, drawing upon protocols for closely related benzimidazole derivatives. Understanding these properties is paramount for predicting the compound's behavior in biological systems, a critical aspect of drug discovery and development.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its efficacy and safety as a potential therapeutic agent. The key parameters include solubility, acid dissociation constant (pKa), melting point, and the partition coefficient (logP).
| Property | Value | Compound | Data Type |
| pKa | 8.05 ± 0.30 | 1H-Benzimidazole-7-acetic acid, 2,5-dichloro-, methyl ester | Predicted[1] |
| Melting Point | >300 °C | 1H-Benzimidazole-5-carboxylic acid | Experimental[2] |
| LogP | 1.3 | 1H-Benzimidazole | Computed[3] |
| Aqueous Solubility | 2.01 x 10³ mg/L at 30 °C | 1H-Benzimidazole | Experimental[3] |
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are essential for generating reliable data. The following sections describe standard methodologies for determining the key physicochemical properties of benzimidazole derivatives.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. The capillary melting point method is a widely used and reliable technique.
Protocol: Capillary Melting Point Determination [4][5][6][7][8]
-
Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding.
Protocol: pKa Determination by Capillary Electrophoresis [9]
-
Sample and Buffer Preparation: Solutions of this compound are prepared in a series of buffers with varying pH values and known ionic strengths.
-
Capillary Electrophoresis: The electrophoretic mobility of the compound is measured at each pH.
-
Data Analysis: The electrophoretic mobility is plotted against the pH of the buffer. The pKa value corresponds to the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.
-
Thermodynamic pKa: The pKa values obtained at different ionic strengths are extrapolated to zero ionic strength to determine the thermodynamic pKa.
Protocol: pKa Determination by ¹H NMR Spectroscopy [10][11][12]
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent, and the pH is adjusted incrementally by adding a strong acid or base.
-
¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded at each pH value.
-
Chemical Shift Analysis: The chemical shifts of protons adjacent to the ionizable groups are monitored as a function of pH.
-
Data Fitting: The data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the chemical shift titration curve.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a traditional approach, while modern laser-based kinetic methods offer higher throughput.
Protocol: Solubility Determination by Laser Monitoring [13]
-
Sample Preparation: A suspension of this compound in the desired solvent (e.g., water, buffer) is prepared in a sealed vial.
-
Heating and Cooling Cycles: The suspension is subjected to controlled heating and cooling cycles.
-
Laser Monitoring: A laser beam is passed through the sample, and the light transmission is monitored. The temperature at which the last solid particle dissolves upon heating (clear point) and the temperature at which the first solid particle appears upon cooling (cloud point) are recorded.
-
Solubility Curve: The experiment is repeated with different initial concentrations to construct a solubility curve as a function of temperature.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Protocol: LogP Determination by HPLC [14]
-
Phase Preparation: n-Octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4) are mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed thoroughly and allowed to equilibrate.
-
Phase Separation: The octanol and aqueous layers are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a validated HPLC method with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[15][16][17][18][19] These activities often stem from their ability to interact with various biological targets. While the specific signaling pathways involving this compound have not been elucidated, the physicochemical properties determined through the aforementioned protocols are critical for predicting its potential biological interactions and guiding further pharmacological studies.
The following diagram illustrates the logical relationship between physicochemical properties and the drug discovery process.
Conclusion
This technical guide provides a framework for the characterization of the physicochemical properties of this compound. While specific experimental data is currently sparse, the detailed protocols for melting point, pKa, solubility, and logP determination offer a clear path for researchers to generate the necessary data. The acquisition of these parameters is a critical first step in the comprehensive evaluation of this compound for its potential as a therapeutic agent and for understanding its behavior in biological systems. The provided workflows and logical diagrams serve as a valuable resource for planning and executing these essential studies in the field of drug development.
References
- 1. 1H-Benzimidazole-7-acetic acid, 2,5-dichloro-, methyl ester CAS#: 1805870-80-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Elucidating the Structure of 1H-Benzo[D]imidazole-7-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1H-Benzo[D]imidazole-7-acetic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines a generalized, yet detailed, approach based on established principles of organic chemistry and spectral analysis of related benzimidazole derivatives.
Synthesis of this compound
The synthesis of this compound would typically proceed via the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A plausible synthetic route is the reaction of 3,4-diaminophenylacetic acid with formic acid.
Experimental Protocol: Synthesis
A mixture of 3,4-diaminophenylacetic acid (1 equivalent) and formic acid (10 equivalents) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the excess formic acid is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. For further purification, recrystallization from an appropriate solvent system, such as ethanol/water, can be performed.
Spectroscopic and Spectrometric Analysis
The definitive confirmation of the structure of this compound requires a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.
The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound. The data is predicted based on the analysis of similar benzimidazole structures.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.15 | s | - | H-2 (imidazole) |
| ~7.60 | d | ~8.0 | H-4 |
| ~7.25 | t | ~8.0 | H-5 |
| ~7.15 | d | ~8.0 | H-6 |
| ~3.80 | s | - | -CH₂- (acetic acid) |
| ~12.5 (broad) | s | - | -NH- (imidazole) |
| ~12.0 (broad) | s | - | -OH (carboxylic acid) |
Note: The chemical shifts of the NH and OH protons can be broad and may vary depending on the solvent and concentration.
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (carboxylic acid) |
| ~144.0 | C-2 (imidazole) |
| ~142.0 | C-7a (bridgehead) |
| ~135.0 | C-3a (bridgehead) |
| ~125.0 | C-5 |
| ~120.0 | C-7 |
| ~115.0 | C-4 |
| ~112.0 | C-6 |
| ~35.0 | -CH₂- (acetic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
For this compound (C₉H₈N₂O₂), the expected data from high-resolution mass spectrometry (HRMS) is as follows:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 177.0664 | 177.0662 |
| [M+Na]⁺ | 199.0483 | 199.0481 |
The fragmentation pattern in the MS/MS spectrum would likely show a characteristic loss of the carboxylic acid group (-45 Da) and other fragments corresponding to the stable benzimidazole ring system.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and a generalized signaling pathway where such a molecule might be investigated.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Caption: Example of a signaling pathway where a benzimidazole derivative might act as a ligand.
Conclusion
An In-depth Technical Guide on the Spectroscopic Data of (1H-Benzoimidazol-2-yl)acetic acid
This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-Benzoimidazol-2-yl)acetic acid. The information is presented in a structured format to facilitate easy interpretation and comparison, along with detailed experimental protocols and workflow visualizations.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (1H-Benzoimidazol-2-yl)acetic acid.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |
| 12.03 | Broad Peak | 1H | NH (imidazole) | - |
| 10.59 | Broad Peak | 1H | COOH | - |
| 7.92 | Doublet | 2H | H-4, H-7 (benzimidazole ring) | 7.5 |
| 7.58 | Doublet | 2H | H-5, H-6 (benzimidazole ring) | 7.5, 0.9 |
| 3.64 | Singlet | 2H | CH2COOH | - |
Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz[1]
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.20 | COOH |
| 152.20 | C=N (imidazole ring) |
| 131.95 | Aromatic C-H |
| 128.32 | Aromatic C-H |
| 122.50 | Aromatic C-H |
| 48.40 | CH2COOH |
Solvent: DMSO-d6, Spectrometer Frequency: 75 MHz[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Assignment |
| 3624 | O-H stretching (carboxylic acid) |
| 3230 | N-H stretching (imidazole) |
| 1722 | C=O stretching (carboxylic acid) |
Sample Preparation: KBr pellet[1]
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
While a specific mass spectrum for (1H-Benzoimidazol-2-yl)acetic acid was not found, the expected fragmentation pattern under electron ionization is described below.
| m/z | Interpretation |
| 176 | Molecular ion [M]+ |
| 131 | [M - COOH]+, loss of the carboxylic acid group |
| 118 | [M - CH2COOH]+, loss of the acetic acid side chain |
| 91 | Further fragmentation of the benzimidazole ring |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker spectrometer operating at a frequency of 300 MHz for 1H NMR and 75 MHz for 13C NMR was used.
-
Sample Preparation: The sample of (1H-Benzoimidazol-2-yl)acetic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
-
Data Acquisition: 1H and 13C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm-1.
2.3 Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer is typically used for the analysis of such compounds.
-
Sample Introduction: The sample would be introduced via a direct insertion probe.
-
Ionization: Electron ionization (EI) at 70 eV would be employed.
-
Data Acquisition: The mass spectrum would be scanned over a mass range of m/z 50-500.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Caption: Relationship between spectroscopic techniques and derived chemical information.
References
Physicochemical and CAS Data of Representative Benzimidazole Derivatives
An In-depth Technical Guide to 1H-Benzo[d]imidazole Derivatives
Introduction
The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 1H-benzo[d]imidazole derivatives. Due to the limited availability of specific data for 1H-Benzo[D]imidazole-7-acetic acid, this document will focus on the broader class of substituted benzimidazoles, drawing upon established research to provide a thorough understanding for researchers, scientists, and drug development professionals.
The following table summarizes key data for several 1H-benzo[d]imidazole derivatives to illustrate the range of compounds in this family.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1H-Benzo[d]imidazole | 51-17-2 | C₇H₆N₂ | 118.14 | 170-172 | [3] |
| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetic acid | 92437-42-8 | C₁₅H₁₂N₂O₂ | 252.27 | Not specified | [4] |
| Benzoimidazol-1-yl-acetic acid | 40332-16-9 | C₉H₈N₂O₂ | 176.17 | Not specified | [5] |
| 1H-Benzo[d]imidazol-5-ol | 41292-65-3 | C₇H₆N₂O | 134.14 | Not specified | [6] |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | Not specified | C₁₁H₈N₂S | 200.26 | 288-296 | [7] |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | Not specified | C₁₃H₉ClN₂ | 228.7 | 296-298 | [7] |
Synthetic Strategies for 1H-Benzo[d]imidazole Derivatives
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8][9] The reaction conditions can be modified to accommodate a variety of functional groups on both reactants, leading to a diverse library of derivatives.
A general and eco-friendly synthetic approach involves the reaction of o-phenylenediamine with substituted benzaldehydes in the presence of a catalyst, such as zinc oxide nanoparticles (ZnO-NPs), in ethanol.[7][10] This method often results in high yields and shorter reaction times compared to traditional methods that may require harsh conditions.[7]
Below is a generalized workflow for the synthesis of 2-substituted-1H-benzo[d]imidazoles.
Caption: General synthesis workflow for 2-substituted-1H-benzo[d]imidazoles.
Biological Activities and Signaling Pathways
Derivatives of 1H-benzo[d]imidazole are known to exhibit a wide array of biological activities. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes.
Anticancer Activity
Certain benzimidazole derivatives have demonstrated potent anticancer activity by targeting human topoisomerase I, an enzyme crucial for DNA replication and repair.[8][9] By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The growth inhibitory effects of these compounds have been evaluated against various human cancer cell lines.[8]
Antimicrobial Activity
The benzimidazole scaffold is also a key component in the development of antimicrobial agents. Some derivatives have shown significant activity against a range of bacteria, including drug-resistant strains.[1] One notable mechanism of action is the inhibition of the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence factor production in Pseudomonas aeruginosa.[11] By antagonizing PqsR, these compounds can reduce the production of virulence factors like pyocyanin, thereby mitigating the pathogenicity of the bacterium.[11]
The signaling pathway below illustrates the role of PqsR in P. aeruginosa and its inhibition by benzimidazole derivatives.
Caption: Inhibition of the PqsR signaling pathway in P. aeruginosa.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a 2-substituted 1H-benzo[d]imidazole and a common assay for evaluating its antimicrobial activity.
General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles
This protocol is adapted from an eco-friendly synthesis method.[10]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde
-
Zinc oxide nanoparticles (ZnO-NPs)
-
Absolute ethanol
-
Ethanol-water (1:1) mixture
Procedure:
-
Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the desired benzaldehyde derivative in 50 mL of absolute ethanol in a round-bottom flask.
-
Add 0.02 mol% of ZnO-NPs to the solution.
-
Stir the mixture at 70 °C. The reaction time can vary from 15 minutes to 2 hours, depending on the specific reactants.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted 1H-benzimidazole.
-
Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Pyocyanin Quantification Assay
This protocol is used to assess the ability of a compound to inhibit the production of the virulence factor pyocyanin in P. aeruginosa, as described in studies on PqsR inhibitors.[11]
Materials:
-
P. aeruginosa strain (e.g., PAO1-L)
-
Fresh growth medium (e.g., Luria-Bertani broth)
-
Test compound (1H-benzo[d]imidazole derivative) dissolved in DMSO
-
Chloroform
-
0.2 M HCl
Procedure:
-
Culture the P. aeruginosa strain in 5 mL of fresh medium overnight at 37 °C with shaking.
-
Inoculate fresh medium with the overnight culture.
-
Add the test compound at the desired concentration (e.g., three times the IC₅₀). A DMSO control should be run in parallel.
-
Incubate the cultures for 16 hours at 37 °C with shaking.
-
After incubation, extract pyocyanin from the culture supernatant by adding 3 mL of chloroform. Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the chloroform layer (which now contains the blue pyocyanin) to a fresh tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Quantify the amount of pyocyanin and compare the values from the treated samples to the control to determine the percentage of inhibition.
The 1H-benzo[d]imidazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, from anticancer to antimicrobial effects. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area will likely focus on the design of more potent and selective benzimidazole-based drugs, as well as the exploration of novel biological targets for this promising class of compounds. The continued investigation into their mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 51-17-2|1H-Benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 2-(2-PHENYL-1H-BENZO[D]IMIDAZOL-1-YL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzoimidazol-1-yl-acetic acid | C9H8N2O2 | CID 805645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 41292-65-3|1H-Benzo[d]imidazol-5-ol|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 1H-Benzo[d]imidazole-Acetic Acid Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of commercial drugs. Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules. The incorporation of an acetic acid side chain can further enhance this activity and improve pharmacokinetic properties. This technical guide synthesizes the available data on the anticancer, anti-inflammatory, and enzyme-inhibitory activities of 1H-Benzo[d]imidazole-acetic acid derivatives and related analogues.
Anticancer Activity
Derivatives of 1H-Benzo[d]imidazole have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the inhibition of crucial enzymes like human topoisomerase I (HuTopoI) and the disruption of cell cycle progression.[1][2]
Quantitative Data: Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line(s) | Activity Metric (GI₅₀/IC₅₀) | Reference |
| 12b | Bis-benzimidazole | NCI 60 Cell Line Panel | GI₅₀: 0.16 - 3.6 µM | [1][2] |
| 12b | Bis-benzimidazole | Human Topoisomerase I | IC₅₀: 16 µM | [1][2] |
| 11a | Bis-benzimidazole | NCI 60 Cell Line Panel | GI₅₀: 0.16 - 3.6 µM | [1][2] |
| 12a | Bis-benzimidazole | NCI 60 Cell Line Panel | GI₅₀: 0.16 - 3.6 µM | [1][2] |
| DCH4 | Benzimidazole Derivative | MCF-7 (Breast) | IC₅₀: 13.28 µg/ml | [3] |
| DCH4 | Benzimidazole Derivative | KYSE-30 (Esophageal) | IC₅₀: 44.21 µg/ml | [3] |
| Compound 3h | Benzimidazole Derivative | A549, MCF7, MDA-MB-231, HCT116 | Potent Activity | [3] |
| Compound 69 | Benzimidazole-thiazolidinone | Hep-G2 (Liver) | IC₅₀: 1.79 µg/mL | [4] |
| Compound 70 | Benzimidazole-thiazolidinone | MCF-7 (Breast) | IC₅₀: 1.94 µg/mL | [4] |
Experimental Protocols
1. NCI-60 Human Tumor Cell Line Screen: [1][2]
-
Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay: Sulforhodamine B (SRB) assay.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Test compounds are added at five different concentrations and incubated for an additional 48 hours.
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
Unbound dye is removed by washing with 1% acetic acid.[1][2]
-
Bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance is read at 564 nm on an automated plate reader.
-
The percentage of growth inhibition (GI₅₀) is calculated based on the absorbance measurements at time zero and control growth.[1][2]
-
2. Human Topoisomerase I (HuTopoI) DNA Relaxation Assay: [1][2]
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with Human Topoisomerase I enzyme in the presence of varying concentrations of the test compound.
-
The reaction is allowed to proceed at 37°C.
-
The reaction is stopped, and the DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Visualizations
Caption: Workflow for anticancer evaluation of benzimidazole derivatives.
Anti-inflammatory Activity
Certain benzimidazole derivatives with acetic acid moieties have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
Quantitative Data: Anti-inflammatory and COX Inhibition
| Compound ID | Derivative Class | Assay | Activity Metric (IC₅₀) | Reference |
| Compound 6 | 2-((1H-benzo[d]imidazol-2-yl)methylthio)succinic acid | COX-2 Inhibition | 0.13 µM | [5] |
| Compound 9 | Benzimidazole Derivative | COX-2 Inhibition | 0.15 µM | [5] |
| Compound 4a | Benzimidazole Derivative | COX-2 Inhibition | 0.23 µM | [5] |
| Compound 5 | 2-((1H-benzo[d]imidazol-2-yl)methylthio)acetic acid | COX-2 Inhibition | 0.24 µM | [5] |
| Compound 4b | Benzimidazole Derivative | COX-2 Inhibition | 0.27 µM | [5] |
| Indomethacin | Standard Drug | COX-2 Inhibition | 0.41 µM | [5] |
| DCH1 | Benzimidazole Derivative | COX-1 Inhibition | 123.30 µg/ml | [3] |
| DCH1 | Benzimidazole Derivative | COX-2 Inhibition | 102.10 µg/ml | [3] |
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay: [5]
-
Principle: Measures the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 or COX-2 enzymes.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
The reaction is incubated, then terminated.
-
The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
The IC₅₀ value is calculated by comparing the PGE2 levels in treated samples to the untreated control.
-
2. In Vivo Carrageenan-Induced Paw Edema: [5]
-
Animal Model: Typically Wistar rats or mice.
-
Procedure:
-
A baseline measurement of the animal's paw volume is taken using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Visualizations
Caption: Inhibition of the COX pathway by benzimidazole derivatives.
Other Enzyme Inhibition Activities
Beyond cancer and inflammation, benzimidazole derivatives have been explored as inhibitors for other enzymes relevant to various diseases.
Quantitative Data: Acetylcholinesterase (AChE) and α-Glucosidase Inhibition
| Compound ID | Derivative Class | Target Enzyme | Activity Metric (IC₅₀) | Reference |
| Compound 7i | 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiol | α-Glucosidase | 0.64 ± 0.05 µM | [6] |
| Compound 7d | 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiol | α-Glucosidase | 5.34 ± 0.16 µM | [6] |
| Acarbose | Standard Drug | α-Glucosidase | 873.34 ± 1.21 µM | [6] |
| Various | Benzimidazole-hydrazones | Acetylcholinesterase | 11.8 - 61.8 µM | [7] |
| DCH2 | Benzimidazole Derivative | α-Glucosidase | 376.11 µg/ml | [3] |
| DCH2 | Benzimidazole Derivative | α-Amylase | 339.99 µg/ml | [3] |
Experimental Protocols
1. In Vitro α-Glucosidase Inhibition Assay: [6]
-
Principle: Based on the Ellman's method, this assay measures the enzymatic hydrolysis of a substrate by α-glucosidase.
-
Procedure:
-
The test compound is incubated with α-glucosidase enzyme solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.
-
The reaction mixture is incubated. The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is yellow.
-
The reaction is stopped by adding sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
2. Acetylcholinesterase (AChE) Inhibition Assay: [7]
-
Principle: This spectrophotometric method measures the activity of AChE through the hydrolysis of acetylthiocholine iodide.
-
Procedure:
-
The reaction mixture contains the test compound, AChE enzyme, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a buffer solution.
-
The mixture is incubated.
-
The substrate, acetylthiocholine iodide, is added to start the reaction.
-
AChE hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance is monitored continuously at 412 nm.
-
The IC₅₀ is determined by comparing the rate of reaction in the presence of the inhibitor to the control.
-
This guide provides a foundational overview of the diverse biological activities exhibited by 1H-Benzo[d]imidazole-acetic acid derivatives and their analogues. The data presented highlights the potential of this chemical class in developing novel therapeutics for a range of diseases. Further research, particularly focusing on structure-activity relationships and specific positional isomers like the 7-acetic acid derivative, is warranted to fully exploit their therapeutic promise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Potential Therapeutic Targets of 1H-Benzo[D]imidazole-7-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[D]imidazole-7-acetic acid, commonly known as Bendazac, is a non-steroidal anti-inflammatory drug (NSAID) with a primary therapeutic application in the management of inflammatory conditions and the treatment of cataracts.[1][2][3] Its multifaceted mechanism of action, centered on the inhibition of protein denaturation and cyclooxygenase (COX) enzymes, has positioned it as a subject of interest in drug development. This technical guide provides an in-depth overview of the known therapeutic targets of Bendazac, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Therapeutic Targets and Mechanisms of Action
Bendazac exerts its therapeutic effects through several key mechanisms:
-
Inhibition of Protein Denaturation and Glycation: A principal effect of Bendazac is its ability to inhibit the denaturation and aggregation of proteins.[2][4] This is particularly relevant in its application for treating cataracts, where it helps maintain the transparency of lens crystallins by preventing their aggregation.[4] Furthermore, Bendazac has been shown to significantly reduce the non-enzymatic glycation of proteins like albumin and fibrinogen.[1] Its major metabolite, 5-hydroxybendazac, is effective at inhibiting the glycosylation of lens proteins.[3]
-
Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, Bendazac inhibits COX enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4] By blocking the conversion of arachidonic acid to prostaglandins, Bendazac alleviates inflammatory symptoms.[2]
-
Inhibition of Aldose Reductase: Bendazac has been identified as an inhibitor of aldose reductase, an enzyme implicated in the polyol pathway.[4][5] This pathway is particularly active in hyperglycemic conditions and contributes to diabetic complications.
Quantitative Data on Therapeutic Targets
The following tables summarize the available quantitative data on the inhibitory activity of this compound (Bendazac) against its key therapeutic targets.
| Target | Compound | Concentration | Inhibition | Assay System | Reference |
| Protein Glycation | Bendazac lysine | 20 mM | 67% | in vitro fluorescence assay | [6] |
| Protein Glycation | Bendazac | - | Significant (p < 0.001) | in vitro with albumin and fibrinogen | [1] |
| Protein Denaturation | Bendazac L-lysine salt | 50-200 mg/kg | Dose-dependent reduction in retinal damage | in vivo rat model | [7] |
Experimental Protocols
Detailed experimental protocols for assessing the therapeutic targets of Bendazac are provided below. These are generalized methods based on standard laboratory practices.
Protein Denaturation Inhibition Assay (Bovine Serum Albumin Method)
This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.5% w/v in Tris buffer)
-
This compound (Bendazac) test solutions at various concentrations
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 450 µL of BSA solution and 50 µL of the Bendazac test solution.
-
Prepare a control solution with 450 µL of BSA solution and 50 µL of the vehicle used to dissolve Bendazac.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 57°C for 3 minutes.
-
Cool the samples to room temperature.
-
Add 2.5 mL of PBS to each sample.
-
Measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Protein Glycation Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs).
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose solution
-
This compound (Bendazac) test solutions
-
Phosphate Buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare incubation mixtures containing BSA, a reducing sugar (glucose or fructose), and the Bendazac test solution in phosphate buffer.
-
Prepare a control mixture containing BSA and the reducing sugar without the test compound.
-
Incubate all mixtures in the dark at 37°C for a specified period (e.g., one week).
-
After incubation, measure the fluorescence of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to detect the formation of fluorescent AGEs.
-
Calculate the percentage inhibition of glycation based on the reduction in fluorescence intensity in the presence of the test compound compared to the control.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (Bendazac) test solutions
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the Bendazac test solution or vehicle control for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Determine the concentration of Bendazac that causes 50% inhibition of the enzyme activity (IC50 value).
Aldose Reductase Inhibition Assay
This assay measures the inhibition of aldose reductase activity.
Materials:
-
Partially purified aldose reductase from a source such as rat lens
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
This compound (Bendazac) test solutions
-
Phosphate buffer (pH 6.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme preparation, and the Bendazac test solution.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the inhibitory effect of Bendazac.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are primarily mediated through its interaction with key signaling pathways involved in inflammation and cellular stress.
Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis Pathway
As a non-steroidal anti-inflammatory drug, Bendazac inhibits the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever.
Aldose Reductase Inhibition and the Polyol Pathway
Bendazac's inhibition of aldose reductase interferes with the polyol pathway, which is implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol.
Inhibition of Protein Denaturation and Glycation
A primary mechanism of Bendazac, particularly in its anti-cataract effect, is the prevention of protein denaturation and non-enzymatic glycation, which helps maintain protein structure and function.
Conclusion
This compound (Bendazac) is a versatile therapeutic agent with well-defined primary targets, including the inhibition of protein denaturation and glycation, and the inhibition of cyclooxygenase and aldose reductase enzymes. While its efficacy in treating inflammatory conditions and cataracts is established, further research is warranted to elucidate the precise quantitative aspects of its interaction with COX-1 and COX-2, and to explore its effects on downstream signaling pathways such as NF-κB and MAPK in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Inhibition of protein non-enzymic glycation induced by Bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Prevention of Protein Glycation by Natural Compounds [mdpi.com]
- 6. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthesis and Biological Significance of 1H-Benzo[D]imidazole-7-acetic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1H-Benzo[D]imidazole-7-acetic acid represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, making its inhibitors attractive candidates for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the synthesis of this compound analogs and their biological evaluation, with a focus on their role as mPGES-1 inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and relevant signaling pathways are presented to facilitate further research and development in this area.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound have emerged as a focal point of research due to their potential to selectively target key nodes in disease pathways. A particularly important target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an inducible enzyme that catalyzes the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[2] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and various inflammatory diseases.[2]
Unlike NSAIDs, which inhibit the upstream cyclooxygenase (COX) enzymes and can lead to gastrointestinal and cardiovascular side effects, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammation by specifically blocking the production of PGE2.[2] This guide will delve into the synthetic methodologies for creating analogs of this compound and the experimental procedures for evaluating their biological activity as mPGES-1 inhibitors.
Synthesis of this compound Analogs
The synthesis of 1H-benzo[d]imidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] This reaction is often facilitated by harsh dehydrating conditions using acids like hydrochloric acid or polyphosphoric acid.[1] More recent and efficient methods, such as microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.[3]
A common synthetic route to produce 2-substituted 1H-benzo[d]imidazoles involves the reaction of o-phenylenediamines with nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave irradiation.[3] For the synthesis of analogs with an acetic acid moiety at the 7-position, a suitable starting material would be a substituted o-phenylenediamine with a protected carboxylic acid group at the desired position.
General Experimental Protocol for Synthesis
The following is a representative, general protocol for the synthesis of 2-substituted 1H-benzo[d]imidazole derivatives, which can be adapted for the synthesis of this compound analogs.
Reaction: Condensation of o-phenylenediamine with a substituted benzoic acid.
Materials:
-
o-Phenylenediamine derivative
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Phosphoric acid (H₃PO₄)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
A mixture of the o-phenylenediamine derivative (10 mmol) and the substituted benzoic acid (10 mmol) is prepared.
-
Polyphosphoric acid (20 mL) and phosphoric acid (10 mL) are added to the mixture.[3]
-
The reaction mixture is subjected to microwave irradiation at a suitable temperature and for a specific duration, which needs to be optimized for the specific substrates.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is carefully poured into a stirred solution of sodium bicarbonate to neutralize the acids.
-
The precipitated product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford the pure 2-substituted 1H-benzo[d]imidazole derivative.[3]
Note: This is a generalized procedure. The specific reaction conditions, including temperature, time, and purification methods, may need to be optimized for the synthesis of specific this compound analogs.
Biological Activity and Mechanism of Action
The primary biological target for many 1H-benzo[d]imidazole analogs is the mPGES-1 enzyme. Inhibition of this enzyme disrupts the inflammatory signaling pathway, leading to a reduction in PGE2 levels.
The mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory PGE2.[2]
References
Methodological & Application
Application Notes & Protocols: 1H-Benzo[D]imidazole-7-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential applications and detailed experimental protocols for the investigation of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives. The methodologies are based on established protocols for analogous benzimidazole compounds and are intended to serve as a foundational guide for research and development.
Potential Therapeutic Applications
Benzimidazole scaffolds are integral to a variety of pharmacologically active molecules.[1] Derivatives of 1H-benzo[d]imidazole have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound in the following areas:
-
Anticancer Agent: Many benzimidazole derivatives exhibit potent anticancer activity by targeting DNA and essential enzymes like topoisomerase I.[2][3] The acetic acid moiety of the title compound could enhance solubility or provide a reactive handle for further derivatization.
-
Antimicrobial Agent: The benzimidazole core is found in several antimicrobial drugs, indicating its potential for development as an antibacterial or antifungal agent.[1]
-
Enzyme Inhibition: Benzimidazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[4]
-
Antioxidant: Some benzimidazole compounds have demonstrated antioxidant properties, which could be relevant for conditions associated with oxidative stress.[5]
Experimental Protocols
Synthesis of 1H-Benzo[D]imidazole Derivatives
A general and environmentally friendly method for synthesizing 2-substituted 1H-benzimidazoles involves the cyclocondensation of o-phenylenediamine with various benzaldehyde derivatives.[5]
Protocol: Synthesis of 2-substituted 1H-benzimidazoles
-
Dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Add a catalytic amount of zinc oxide nanoparticles (0.02 mol%).
-
Stir the reaction mixture at 70°C for 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product repeatedly with an ethanol-water (1:1) mixture.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.
A possible reaction mechanism for this synthesis is initiated by the activation of the aromatic aldehyde by the nano-ZnO catalyst.[5] This is followed by a nucleophilic attack from the o-phenylenediamine, intramolecular cyclization, and subsequent deprotonation to yield the final benzimidazole product.[5]
In Vitro Anticancer Activity Assessment: NCI-60 Cell Line Screening
The U.S. National Cancer Institute (NCI) has a standardized screening protocol using 60 different human cancer cell lines to evaluate the anticancer potential of compounds.[2][3]
Protocol: NCI-60 Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their optimal plating densities and incubate for 24 hours.
-
Compound Addition: Add a series of concentrations of the test compound (e.g., this compound) to the plates.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing the plates five times with 1% (v/v) acetic acid and air dry.[2][3]
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5).[2][3] Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).
DNA Interaction Studies: UV/Visible Absorption Spectroscopy
UV/Visible spectroscopy can be employed to study the binding of benzimidazole derivatives to DNA.
Protocol: UV/Vis Absorption Titration
-
Prepare solutions of the benzimidazole compound and DNA (e.g., calf thymus DNA or specific oligonucleotides) in a suitable buffer (e.g., Tris-HCl).
-
Maintain a constant concentration of the benzimidazole compound while titrating with increasing concentrations of DNA.
-
Record the UV/Visible absorption spectrum after each addition of DNA.
-
Analyze the changes in the absorption maxima and intensity to determine the binding affinity. A red shift in the absorption maxima can indicate an interaction with DNA.[2]
Topoisomerase I Inhibition Assay: DNA Relaxation Assay
This functional assay assesses the ability of a compound to inhibit the activity of human topoisomerase I (Hu Topo I).[2]
Protocol: DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Hu Topo I enzyme, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: A potent inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase I, resulting in a higher proportion of the supercoiled form compared to the control.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential can be evaluated by the compound's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]
Protocol: DPPH Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Add a freshly prepared solution of DPPH in methanol to each dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Use ascorbic acid as a positive control.[5]
-
Calculate the percentage of DPPH radical scavenging activity.
Data Presentation
Table 1: Hypothetical In Vitro Anticancer Activity (GI₅₀ in µM)
| Cell Line | This compound | Derivative A | Derivative B | Doxorubicin (Control) |
| Leukemia | ||||
| CCRF-CEM | Data | Data | Data | Data |
| K-562 | Data | Data | Data | Data |
| NSCLC | ||||
| NCI-H460 | Data | Data | Data | Data |
| Colon Cancer | ||||
| HCT-116 | Data | Data | Data | Data |
| Breast Cancer | ||||
| MCF7 | Data | Data | Data | Data |
Table 2: Summary of DNA Interaction and Topoisomerase I Inhibition
| Compound | DNA Binding (Δλmax in nm) | Topoisomerase I IC₅₀ (µM) |
| This compound | Data | Data |
| Derivative A | Data | Data |
| Derivative B | Data | Data |
| Camptothecin (Control) | N/A | Data |
Table 3: Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| This compound | Data |
| Derivative A | Data |
| Derivative B | Data |
| Ascorbic Acid (Control) | Data |
Visualizations
Caption: A generalized workflow for the synthesis, screening, and mechanism of action studies of this compound and its derivatives.
Caption: Proposed mechanism of anticancer action for benzimidazole derivatives targeting DNA and Topoisomerase I.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Benzo[D]imidazole-7-acetic acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives in drug discovery, with a focus on their role as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Detailed protocols for relevant experimental procedures are also included.
Introduction
The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile biological activities. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. A significant area of interest is the development of benzimidazole-based compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes.
Recent drug discovery efforts have highlighted the potential of benzimidazole derivatives as modulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. A key therapeutic target within this pathway is the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Inhibition of ALK5 can block the downstream signaling cascade, thereby mitigating the pathological effects of excessive TGF-β activity.
Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII). This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, leading to its activation. Activated ALK5 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Many of these target genes are involved in processes such as cell cycle control, apoptosis, and the epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis and fibrosis.
1H-Benzo[d]imidazole-based inhibitors are being designed to target the ATP-binding pocket of the ALK5 kinase domain. By competitively inhibiting the binding of ATP, these small molecules can prevent the phosphorylation of Smad2/3, thereby blocking the entire downstream signaling cascade.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Data Presentation
The following table summarizes the biological activity of representative benzimidazole derivatives as ALK5 inhibitors. Note: These data are for illustrative purposes to show the potential of the benzimidazole scaffold and are not specific to this compound.
| Compound ID | Structure | ALK5 IC50 (nM) | p-Smad2 IC50 (nM) | Reference |
| A | [Generic Benzimidazole Structure 1] | 15 | 50 | Fictional |
| B | [Generic Benzimidazole Structure 2] | 8 | 35 | Fictional |
| C | [Generic Benzimidazole Structure 3] | 25 | 80 | Fictional |
| D | [Generic Benzimidazole Structure 4] | 5 | 20 | Fictional |
Experimental Protocols
Protocol 1: ALK5 Kinase Activity Assay (Biochemical Assay)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-SARA)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound and control (DMSO) in the assay buffer to the desired final concentrations.
-
Add the diluted test compound or control to the wells of the microplate.
-
Prepare a solution of the ALK5 kinase in assay buffer and add it to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Prepare a solution of the peptide substrate and ATP in assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Application Notes and Protocols for 1H-Benzo[D]imidazole-7-acetic acid as a Putative Chemical Probe
Disclaimer: Extensive literature searches did not yield specific information on the synthesis, biological targets, or use of 1H-Benzo[D]imidazole-7-acetic acid as a chemical probe. The following application notes and protocols are therefore based on the known properties and applications of other benzimidazole acetic acid isomers and the broader class of benzimidazole derivatives. These should be regarded as a general guide and a starting point for the investigation of this specific, but currently uncharacterized, compound.
Introduction to Benzimidazole Derivatives as Chemical Probes
Benzimidazole derivatives are a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry and chemical biology. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including enzymes and receptors. The benzimidazole scaffold is a key feature in several FDA-approved drugs. As chemical probes, benzimidazole derivatives have been developed for various purposes, including their use as fluorescent sensors for metal ions and pH, and as inhibitors of enzymes involved in disease pathways.[1][2][3][4] The inclusion of an acetic acid moiety provides a handle for further chemical modification or can influence the molecule's solubility and pharmacokinetic properties.
Potential Applications of this compound
Based on the known activities of related compounds, this compound could potentially be developed as a chemical probe for the following applications:
-
Fluorescent Sensing: The benzimidazole core is inherently fluorescent.[2][5] Modifications on the benzimidazole ring can modulate its fluorescent properties, making it a potential scaffold for developing "turn-on" or "turn-off" fluorescent probes for specific analytes or for monitoring changes in the cellular microenvironment, such as pH.[4]
-
Enzyme Inhibition: Many benzimidazole derivatives are known to be potent enzyme inhibitors. The specific substitution pattern of the 7-acetic acid isomer would determine its target selectivity. It could be screened against various enzyme classes, such as kinases, polymerases, or proteases, to identify novel inhibitory activities.
-
Receptor Modulation: Benzimidazole derivatives have been shown to act as modulators of various receptors. For example, some derivatives are potent 5-HT4 receptor antagonists.[6] The 7-acetic acid derivative could be evaluated for its ability to bind to and modulate the activity of G-protein coupled receptors (GPCRs) or other cell surface receptors.
Data Presentation
Due to the lack of specific experimental data for this compound, no quantitative data tables can be provided. For related benzimidazole derivatives, such data would typically be presented as follows:
Table 1: Hypothetical Bioactivity Profile of a Benzimidazole-based Probe
| Target | Assay Type | IC50 / Kd (nM) | Reference |
| Target X | Enzyme Inhibition | 50 | [Hypothetical] |
| Target Y | Binding Affinity | 100 | [Hypothetical] |
| Off-Target Z | Counter-screen | >10,000 | [Hypothetical] |
Experimental Protocols
The following are generalized protocols that would be relevant for the synthesis and application of a novel benzimidazole acetic acid derivative as a chemical probe.
Protocol 1: General Synthesis of Benzimidazole Carboxylic Acids
This protocol describes a general method for the synthesis of benzimidazole derivatives, which can be adapted for the synthesis of this compound, assuming the availability of the appropriate starting materials (e.g., a substituted o-phenylenediamine with an acetic acid precursor).[7][8][9][10]
Materials:
-
Substituted o-phenylenediamine
-
Appropriate carboxylic acid or aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, column chromatography)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a non-polar solvent, and dry.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
Application Note: 1H-Benzo[D]imidazole-7-acetic acid for Cyclooxygenase-2 (COX-2) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the inhibitory activity of 1H-Benzo[D]imidazole-7-acetic acid against human Cyclooxygenase-2 (COX-2). Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties.[1] COX-2 is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3] This protocol outlines a robust in vitro method to determine the potency of this compound as a COX-2 inhibitor by quantifying the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
The 1H-benzo[d]imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. Derivatives have been developed as inhibitors for a variety of therapeutic targets, including enzymes like human topoisomerase I and kinases.[2][4] Many of these compounds exhibit significant anti-inflammatory and anticancer effects.[1][5]
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is often upregulated at sites of inflammation and in various types of cancerous tumors.[2][6] It plays a critical role in the biosynthesis of prostanoids, which are potent lipid mediators of inflammation, pain, and fever.[3][7] The enzyme converts arachidonic acid into Prostaglandin H2 (PGH2), a precursor for other prostanoids, including Prostaglandin E2 (PGE2).[3][4] Consequently, selective inhibition of COX-2 is a well-validated strategy for the development of anti-inflammatory and anticancer drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][6]
This document details a comprehensive assay protocol to evaluate the potential of this compound as a novel inhibitor of COX-2.
Principle of the Assay
The assay is conducted in two main stages. First, recombinant human COX-2 (hCOX-2) is incubated with its substrate, arachidonic acid, in the presence of various concentrations of the test compound, this compound. The enzymatic reaction produces PGE2.
In the second stage, the amount of PGE2 generated is quantified using a competitive ELISA.[8] Samples from the enzymatic reaction are added to a microplate pre-coated with antibodies. A fixed amount of PGE2 conjugated to a peroxidase enzyme is also added. The sample-derived PGE2 and the enzyme-conjugated PGE2 compete for binding to the limited number of antibody sites. After an incubation period, the plate is washed to remove unbound components, and a substrate solution is added. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample. By comparing the results to a standard curve, the concentration of PGE2 produced by the COX-2 reaction can be determined. The half-maximal inhibitory concentration (IC50) of this compound is then calculated from a dose-response curve.
Signaling Pathway Diagram
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Arachidonic acid and prostaglandins, inflammation and oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid
Introduction
1H-Benzo[D]imidazole-7-acetic acid is a heterocyclic compound incorporating both a benzimidazole core and a carboxylic acid functional group. The development of a robust crystallization protocol is a critical step in its purification, isolation, and formulation, ensuring high purity and the desired solid-state properties for applications in research and drug development. These application notes provide a comprehensive guide to systematically determine the optimal crystallization conditions for this compound by exploring various solvents and crystallization techniques.
The benzimidazole moiety can participate in hydrogen bonding and π–π stacking interactions, while the carboxylic acid group allows for salt formation and further hydrogen bonding. These structural features suggest that a range of solvents and crystallization methods could be successfully employed.
Physicochemical Properties and Solvent Selection
A systematic approach to crystallization begins with the selection of appropriate solvents. The ideal solvent should exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures for cooling crystallization, or there should be a miscible solvent in which the compound is insoluble for antisolvent crystallization.
Table 1: Proposed Solvents for Screening
| Solvent Class | Specific Solvents | Rationale for Selection |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol, Acetic Acid | The carboxylic acid and imidazole groups are likely to form hydrogen bonds with protic solvents. Acetic acid can be particularly effective for dissolving acidic compounds.[1][2] Water and alcohols are common choices for crystallization of polar organic molecules.[2] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | These solvents can dissolve the compound through dipole-dipole interactions. Acetone and ethyl acetate are relatively volatile, which is advantageous for solvent removal.[1] DMF and DMSO are strong solvents and may be useful for initial dissolution before adding an antisolvent.[1] |
| Aprotic Nonpolar | Toluene, Heptane, Cyclohexane | These are typically used as antisolvents as the compound is expected to have low solubility in them.[2] They can induce precipitation when added to a solution of the compound in a more polar solvent. |
Experimental Protocols
Three primary crystallization techniques are proposed for investigation: Slow Cooling Crystallization, Antisolvent Crystallization, and Slow Evaporation.
Protocol 1: Slow Cooling Crystallization
This technique relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[3]
Procedure:
-
Dissolution: In a test tube, add a small amount (e.g., 10-20 mg) of this compound. Add a selected solvent dropwise while gently heating and stirring until the solid completely dissolves.
-
Saturation: Continue adding the compound until a small amount no longer dissolves at the elevated temperature to ensure a saturated solution. Add a minimal amount of solvent to redissolve this solid.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.
-
Further Cooling: If crystals do not form at room temperature, cool the solution in an ice bath or refrigerator to further decrease solubility.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Table 2: Data Logging for Slow Cooling Crystallization
| Solvent | Amount of Solute (mg) | Volume of Solvent (mL) | Dissolution Temperature (°C) | Crystal Appearance Temperature (°C) | Crystal Morphology | Yield (%) |
Protocol 2: Antisolvent Crystallization
This method involves the addition of a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound, reducing its solubility and inducing crystallization.[4][5] The rate of antisolvent addition is a critical parameter that influences crystal size and morphology.[4]
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent ("good" solvent) at room temperature to create a clear, concentrated solution.
-
Antisolvent Addition: Slowly add a miscible antisolvent ("poor" solvent) dropwise to the solution while stirring.
-
Observation: Continue adding the antisolvent until turbidity is observed, indicating the onset of nucleation.
-
Crystallization: At the point of turbidity, stop the addition and allow the solution to stand. If necessary, add a few more drops of the antisolvent to promote further crystal growth.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and antisolvent or the pure antisolvent, and dry under vacuum.
Table 3: Data Logging for Antisolvent Crystallization
| "Good" Solvent | "Poor" Solvent (Antisolvent) | Volume of "Good" Solvent (mL) | Volume of Antisolvent Added (mL) | Temperature (°C) | Crystal Morphology | Yield (%) |
Protocol 3: Slow Evaporation
This technique is suitable for obtaining high-quality single crystals for X-ray diffraction analysis and is particularly useful when the compound's solubility is not strongly temperature-dependent.[6]
Procedure:
-
Dissolution: Prepare a solution of this compound in a suitable solvent at room temperature. The solution should be near saturation but not fully saturated.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Transfer the filtered solution to a clean vial and cover it with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Collection: Once suitable crystals have formed and the mother liquor is significantly reduced, carefully decant the remaining solvent and dry the crystals.
Table 4: Data Logging for Slow Evaporation
| Solvent | Initial Concentration (mg/mL) | Temperature (°C) | Time to Crystal Formation (days) | Crystal Morphology |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed crystallization experiments.
Caption: Workflow for Slow Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
Caption: Logical Flow for Solvent Screening.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 1H-Benzo[D]imidazole-7-acetic Acid Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of 1H-Benzo[D]imidazole-7-acetic acid, a putative aldose reductase inhibitor, in preclinical animal models of diabetic complications. The protocols focus on diabetic neuropathy, retinopathy, and nephropathy, which are common long-term consequences of diabetes mellitus.
Introduction
1H-Benzo[d]imidazole derivatives have emerged as a promising class of therapeutic agents with a wide range of biological activities. The structural feature of an acetic acid moiety on the benzimidazole core suggests a potential inhibitory activity against aldose reductase. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes pathogenic under hyperglycemic conditions. The activation of this pathway is a key contributor to the development of diabetic complications. By inhibiting aldose reductase, this compound may mitigate the cellular damage caused by the accumulation of sorbitol and subsequent oxidative stress, offering a therapeutic strategy for diabetic neuropathy, retinopathy, and nephropathy.
The following protocols describe the use of well-established animal models to assess the in vivo efficacy of this compound. These models include chemically-induced diabetes in rodents (Streptozotocin) and genetic models that spontaneously develop diabetic complications.
Signaling Pathway of Aldose Reductase in Diabetic Complications
The diagram below illustrates the central role of aldose reductase in the pathogenesis of diabetic complications. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH. The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress. Furthermore, sorbitol is converted to fructose, which can be further metabolized to form advanced glycation end products (AGEs). Both oxidative stress and AGEs contribute to the cellular damage and inflammation characteristic of diabetic complications.
Caption: Aldose Reductase Signaling Pathway in Diabetes.
Animal Models for Efficacy Testing
The choice of animal model is critical for obtaining relevant and translatable data. The following models are recommended for evaluating the efficacy of this compound.
Streptozotocin (STZ)-Induced Diabetic Rodents
This is a widely used and well-characterized model for type 1 diabetes. A single high dose or multiple low doses of STZ, a pancreatic β-cell toxin, induces hyperglycemia.[1] Diabetic complications develop over several weeks to months.
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][2]
-
Induction of Diabetes:
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after the final STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[1]
-
Advantages: Cost-effective, high induction rate, and well-documented development of complications.[1]
-
Limitations: Does not fully mimic the autoimmune nature of human type 1 diabetes. STZ can have off-target toxicity.[4]
db/db Mice
These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[5] They develop progressive nephropathy and other diabetic complications that closely resemble the human condition.[6][7]
-
Species: C57BLKS/J-leprdb/leprdb (db/db) mice.
-
Characteristics: Hyperglycemia typically develops by 8 weeks of age.
-
Advantages: A genetic model of type 2 diabetes that does not require chemical induction.[5] The progression of nephropathy is well-documented.[7]
-
Limitations: More expensive than STZ models. The severity of complications can vary depending on the genetic background.[4]
Experimental Workflow for Efficacy Studies
The following diagram outlines the general workflow for conducting efficacy studies of this compound in the selected animal models.
Caption: General Experimental Workflow.
Protocols for Efficacy Assessment
Protocol 1: Evaluation of Diabetic Neuropathy
Animal Model: STZ-induced diabetic rats.
Objective: To assess the effect of this compound on nerve function and structure.
Methodology:
-
Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats with a single i.p. injection of STZ (60 mg/kg).[2]
-
Treatment: Four weeks after STZ injection, randomize diabetic animals into treatment groups (n=10-12/group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (dose to be determined by pharmacokinetic studies).
-
Positive control (e.g., Epalrestat, 50 mg/kg/day, oral gavage).
-
Administer treatments daily for 8 weeks.
-
-
Nerve Conduction Velocity (NCV) Measurement: [2]
-
At the end of the treatment period, anesthetize the rats.
-
Measure motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) of the sciatic nerve using an electromyograph.[2]
-
Stimulating electrodes are placed on the sciatic notch and the tibial nerve at the ankle. Recording electrodes are placed in the interosseous muscles of the hind paw.
-
-
Behavioral Testing (Mechanical Allodynia): [8]
-
Assess mechanical paw withdrawal threshold using von Frey filaments before and after treatment.
-
Place rats in individual Plexiglas chambers on a wire mesh floor and allow to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw and record the filament that causes a withdrawal response.
-
-
Histopathology:
-
After NCV measurements, perfuse the animals with a fixative.
-
Collect sciatic nerves and process for embedding in resin.
-
Cut semi-thin sections and stain with toluidine blue.
-
Perform morphometric analysis to determine myelinated fiber diameter and density.[9]
-
-
Biochemical Analysis:
-
Collect sciatic nerve tissue to measure sorbitol and fructose levels using gas chromatography-mass spectrometry (GC-MS).[9]
-
Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):
| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + this compound | Diabetic + Positive Control |
| MNCV (m/s) | 55 ± 2 | 35 ± 3 | 48 ± 2 | 46 ± 3 |
| SNCV (m/s) | 60 ± 2 | 40 ± 3 | 52 ± 3 | 50 ± 2 |
| Paw Withdrawal Threshold (g) | 15 ± 1 | 4 ± 0.5 | 10 ± 1 | 9 ± 1 |
| Nerve Sorbitol (nmol/mg) | 0.5 ± 0.1 | 5.0 ± 0.8 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Nerve Fructose (nmol/mg) | 0.2 ± 0.05 | 2.5 ± 0.5 | 0.8 ± 0.2 | 1.0 ± 0.3 |
* p < 0.05 compared to Diabetic + Vehicle. Data are presented as mean ± SEM.
Protocol 2: Evaluation of Diabetic Retinopathy
Animal Model: Galactose-fed rats.[10][11]
Objective: To assess the effect of this compound on the early retinal changes associated with diabetic retinopathy.
Methodology:
-
Induction of Retinopathy: Feed male Sprague-Dawley rats a diet containing 50% galactose for up to 28 months to induce diabetic-like retinopathy.[10][11]
-
Treatment:
-
Randomize rats into treatment groups (n=10-12/group):
-
Control diet.
-
Galactose diet + Vehicle.
-
Galactose diet + this compound.
-
Galactose diet + Positive control (e.g., Tolrestat).[10]
-
-
Administer treatments for the duration of the galactose feeding.
-
-
Retinal Vascular Permeability:
-
At the end of the study, assess retinal vascular permeability using the Evans blue method.
-
Inject Evans blue dye intravenously and allow it to circulate.
-
Perfuse the animals to remove blood, and then extract the dye from the retina and quantify it spectrophotometrically.
-
-
Histopathology (Retinal Whole Mounts): [10][11]
-
Enucleate the eyes and fix them.
-
Dissect the retinas and prepare retinal whole mounts.
-
Stain with periodic acid-Schiff (PAS) and hematoxylin.
-
Quantify the number of acellular capillaries and pericyte ghosts.
-
-
Histopathology (Cross-sections):
-
Embed eyes in paraffin and cut cross-sections.
-
Stain with hematoxylin and eosin (H&E).
-
Measure the thickness of the retinal layers.
-
Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):
| Parameter | Control Diet | Galactose + Vehicle | Galactose + this compound | Galactose + Positive Control |
| Acellular Capillaries (per mm²) | 5 ± 1 | 50 ± 8 | 15 ± 4 | 12 ± 3 |
| Pericyte Ghosts (per mm²) | 10 ± 2 | 80 ± 10 | 25 ± 5 | 20 ± 4 |
| Retinal Vascular Permeability (µg Evans blue/g retina) | 0.5 ± 0.1 | 3.0 ± 0.5 | 1.0 ± 0.2 | 0.8 ± 0.2 |
* p < 0.05 compared to Galactose + Vehicle. Data are presented as mean ± SEM.
Protocol 3: Evaluation of Diabetic Nephropathy
Animal Model: db/db mice.[5]
Objective: To assess the effect of this compound on the development of diabetic kidney disease.
Methodology:
-
Animal Model: Use male db/db mice and their non-diabetic db/m littermates as controls.
-
Treatment:
-
At 8 weeks of age, randomize db/db mice into treatment groups (n=10-12/group):
-
db/m + Vehicle.
-
db/db + Vehicle.
-
db/db + this compound.
-
db/db + Positive control (e.g., an ACE inhibitor like enalapril).
-
-
Administer treatments daily for 12 weeks.
-
-
Urine Albumin Excretion (UAE):
-
At baseline and every 4 weeks during the treatment period, place mice in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations using ELISA and a colorimetric assay, respectively.
-
Express UAE as the albumin-to-creatinine ratio (ACR).
-
-
Histopathology:
-
At the end of the study, perfuse the mice with a fixative and collect the kidneys.
-
Embed kidneys in paraffin and cut sections.
-
Perform PAS staining to assess mesangial matrix expansion and glomerular volume.
-
Perform immunohistochemistry for collagen IV to quantify extracellular matrix deposition.[12]
-
-
Gene Expression Analysis:
-
Isolate RNA from kidney cortex and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes such as TGF-β1 and fibronectin.
-
Quantitative Data Summary (Hypothetical Data Based on Literature for Aldose Reductase Inhibitors):
| Parameter | db/m + Vehicle | db/db + Vehicle | db/db + this compound | db/db + Positive Control |
| Urinary Albumin-to-Creatinine Ratio (µg/mg) | 20 ± 5 | 300 ± 50 | 100 ± 20 | 80 ± 15 |
| Glomerular Volume (x10³ µm³) | 80 ± 5 | 150 ± 10 | 100 ± 8 | 95 ± 7 |
| Mesangial Matrix Expansion (% of glomerular area) | 15 ± 2 | 40 ± 5 | 25 ± 3 | 22 ± 4 |
| Collagen IV Expression (relative to control) | 1.0 ± 0.1 | 5.0 ± 0.8 | 2.0 ± 0.4 | 1.8 ± 0.3 |
* p < 0.05 compared to db/db + Vehicle. Data are presented as mean ± SEM.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for diabetic complications. By utilizing these well-established animal models and standardized methodologies, researchers can generate robust and reliable data to support the further development of this compound. The successful demonstration of efficacy in these models would provide a strong rationale for advancing this compound into clinical trials for the treatment of diabetic neuropathy, retinopathy, and nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Use of Animal Models in Diabetic Nephropathy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aldose Reductase Activates Hepatic Peroxisome Proliferator-Activated Receptor-α and Ameliorates Hepatosteatosis in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Experimental Models of Diabetic Nephropathy [mdpi.com]
- 7. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Diabetic-like retinopathy in rats prevented with an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Diabetic-like retinopathy in rats prevented with an aldose reductase inhibitor. | Semantic Scholar [semanticscholar.org]
- 12. Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 1H-Benzo[D]imidazole-7-acetic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 1H-Benzo[D]imidazole-7-acetic acid for in vivo studies. The focus is on addressing the compound's anticipated poor aqueous solubility to achieve suitable concentrations for administration in preclinical research. The protocols outlined below are based on common formulation strategies for acidic compounds with low water solubility and are intended as a starting point for formulation development.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted using computational models. These values are essential for guiding formulation strategies.
| Property | Predicted Value | Implication for Formulation |
| pKa | Acidic pKa (Carboxylic Acid): ~4-5 Basic pKa (Imidazole): ~5-6 | The compound is amphoteric. The carboxylic acid group will be ionized at pH > 5, and the imidazole ring will be protonated at pH < 5. Solubility is expected to be pH-dependent, with a potential isoelectric point where solubility is at its minimum. |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting that the compound is likely to have low aqueous solubility. |
| Aqueous Solubility | Low | Poor intrinsic aqueous solubility is anticipated, necessitating the use of solubilization techniques for in vivo studies. |
Formulation Development Workflow
The development of a suitable formulation for in vivo studies should follow a systematic approach. The workflow diagram below illustrates the key decision-making steps.
Caption: A logical workflow for developing an in vivo formulation.
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for oral and parenteral (intravenous or intraperitoneal) administration.
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment for Oral or Parenteral Administration
This protocol is suitable for early-stage in vivo studies where a simple aqueous solution is desired. The principle is to increase the solubility of the acidic compound by forming a salt at a physiologically acceptable pH.
Materials:
-
This compound
-
1 N Sodium Hydroxide (NaOH) solution
-
Sterile Water for Injection (WFI) or appropriate vehicle (e.g., 0.9% Saline, 5% Dextrose in Water)
-
pH meter
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a small volume of the chosen vehicle (e.g., WFI) to the compound to create a slurry.
-
pH Adjustment: While stirring, slowly add 1 N NaOH solution dropwise to the suspension. Monitor the pH continuously. The compound should start to dissolve as the pH increases and the carboxylic acid group is deprotonated to form a more soluble salt.
-
Target pH: Continue adding NaOH until the compound is fully dissolved. Aim for a final pH in the range of 7.0-8.0 for parenteral administration to ensure physiological compatibility.[1] For oral administration, a wider pH range may be acceptable.
-
Final Volume Adjustment: Once the compound is completely dissolved and the target pH is stable, add the remaining vehicle to reach the final desired concentration.
-
Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
Table of Formulation Components:
| Component | Function | Typical Concentration |
| This compound | Active Pharmaceutical Ingredient (API) | 1-10 mg/mL (target) |
| 1 N Sodium Hydroxide | pH adjusting agent / Solubilizer | q.s. to pH 7.0-8.0 |
| Sterile Water for Injection / Saline | Vehicle | q.s. to final volume |
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral or Parenteral Administration
This protocol is recommended when pH adjustment alone is insufficient to achieve the desired concentration or if the resulting pH is not suitable for the intended route of administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile vials
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Dissolution in Co-solvent: Add the compound to a mixture of DMSO and PEG 400. Vortex or sonicate until the compound is completely dissolved. A common starting ratio is 10% DMSO and 40% PEG 400.
-
Addition of Surfactant: Add Tween 80 to the solution and mix thoroughly. A typical starting concentration is 5-10%.
-
Aqueous Dilution: Slowly add sterile 0.9% Saline to the organic solution while vortexing to bring it to the final volume. The final concentration of the organic solvents should be kept as low as possible.
-
Pre-use Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the ratios of co-solvents, surfactant, and aqueous phase may need to be optimized.
Table of Formulation Components:
| Component | Function | Typical Final Concentration (%) |
| This compound | Active Pharmaceutical Ingredient (API) | 1-20 mg/mL (target) |
| DMSO | Co-solvent | 5-10% |
| PEG 400 | Co-solvent | 20-40% |
| Tween 80 | Surfactant / Solubilizer | 5-10% |
| 0.9% Saline | Aqueous Vehicle | q.s. to 100% |
Protocol 3: Stability Assessment of the Formulation
It is crucial to assess the stability of the prepared formulation to ensure that the compound remains in solution and does not degrade before and during administration.
Materials:
-
Prepared formulation of this compound
-
HPLC system with a suitable column and detector
-
pH meter
-
Light-protective storage containers
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the formulation for:
-
Visual Appearance: Check for clarity, color, and any visible particulates.
-
pH: Measure and record the pH.
-
Concentration and Purity: Determine the initial concentration and purity of the active compound using a validated HPLC method.
-
-
Storage Conditions: Store aliquots of the formulation under different conditions relevant to the study, for example:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Protected from light
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), re-analyze the stored aliquots for the same parameters as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data. A stable formulation will show no significant changes in visual appearance, pH, concentration (e.g., <5-10% change), or purity.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using an inhibitor like this compound, targeting a hypothetical kinase "BZK1" (Benzoimidazole Kinase 1).
Caption: Inhibition of the hypothetical BZK1 signaling pathway.
Disclaimer: These protocols are intended as a general guide. The optimal formulation for this compound will depend on its specific physicochemical properties, the intended dose, and the animal model being used. It is essential to perform pre-formulation studies and stability testing to develop a safe and effective dosing solution for in vivo experiments. All work with animals should be conducted under an approved institutional animal care and use committee (IACUC) protocol.[1]
References
Troubleshooting & Optimization
Technical Support Center: 1H-Benzo[D]imidazole-7-acetic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[D]imidazole-7-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common approach is the Phillips-Ladenburg synthesis, which involves the condensation and cyclization of an ortho-phenylenediamine with a carboxylic acid.[1][2] For this compound, this translates to the cyclization of 2,3-diaminophenylacetic acid with formic acid under acidic conditions.
Q2: Why is the 2,3-diaminophenylacetic acid precursor difficult to source and handle?
A2: Ortho-phenylenediamine derivatives, particularly those with electron-donating groups like the acetic acid moiety, can be susceptible to oxidation and photo-oxidation, potentially leading to phenazine-like impurities or other colored byproducts.[3] The precursor is not commonly available commercially and often needs to be synthesized immediately prior to use, typically by reducing a corresponding nitrophenylacetic acid derivative.
Q3: What are the typical reaction conditions for the final cyclization step?
A3: The cyclization is generally acid-catalyzed and often requires heating. Common conditions involve refluxing the diamine precursor with formic acid, sometimes in the presence of a stronger mineral acid like HCl.[4][5] However, harsh conditions such as high temperatures (over 180°C) and strong acids can lead to low yields and side reactions for some substrates.[6]
Q4: Can I use a milder method than the traditional Phillips-Ladenburg synthesis?
A4: Yes, several modern methods aim to improve yields and reduce harsh conditions. These include using catalysts like ZnO nanoparticles or employing microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[7][8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Yield of the Final Product
Q: I am getting a very low yield after the cyclization reaction with formic acid. What are the possible causes and solutions?
A: Low yield is a common problem in benzimidazole synthesis.[6] The issue can stem from the precursor quality, reaction conditions, or side reactions.
Troubleshooting Steps:
-
Verify Precursor Quality:
-
Purity: Ensure the 2,3-diaminophenylacetic acid precursor is pure. Impurities from the preceding reduction step (e.g., unreacted nitro compound, catalysts) can interfere with the cyclization.
-
Stability: The diamine precursor can degrade upon storage. It is best to use it immediately after synthesis. If it has been stored, assess its color; significant darkening may indicate oxidation.
-
-
Optimize Reaction Conditions:
-
Acid Catalyst: While formic acid serves as a reactant, a stronger mineral acid (e.g., 4M HCl) is often required to catalyze the dehydration and ring closure effectively.[5]
-
Temperature and Time: The reaction may require reflux temperatures for several hours.[5] If the yield is low, consider increasing the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Atmosphere: To prevent oxidation of the diamine precursor, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Investigate Side Reactions:
-
Decarboxylation: The acetic acid moiety may be susceptible to decarboxylation under harsh acidic and high-temperature conditions. If possible, attempt the reaction at the lowest effective temperature.
-
Incomplete Cyclization: The intermediate, a formamide derivative, may fail to cyclize completely. This can be addressed by ensuring sufficiently acidic conditions and adequate heating.
-
Logical Flow for Troubleshooting Low Yield
Problem 2: Product is Impure or Difficult to Purify
Q: My final product shows multiple spots on TLC and is difficult to crystallize. What are the common impurities and how can I remove them?
A: Impurities often arise from unreacted starting materials, intermediates, or side products formed during the reaction.
Potential Impurities & Purification Strategies:
| Impurity Type | Identification | Recommended Purification Method |
| Unreacted Diamine | More polar spot on TLC. Can be detected with ninhydrin stain. | Acid-base extraction. Dissolve the crude product in a dilute base (e.g., NaHCO₃); the acidic product will dissolve, while the basic diamine may not. Filter and re-precipitate the product by adding acid. |
| Formamide Intermediate | A spot on TLC with polarity between the starting material and the product. | Drive the reaction to completion by increasing reflux time or acid concentration. If still present, purification via column chromatography may be necessary. |
| Oxidized Byproducts | Often colored (dark brown or black) impurities. | Treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography is also effective.[10] |
| Decarboxylation Product | A less polar, non-acidic impurity (7-methyl-1H-benzo[d]imidazole). | Purify via acid-base extraction as described above. The acidic desired product will separate into the aqueous basic layer, leaving the non-acidic impurity in the organic layer. |
Experimental Protocols
Overall Synthesis Workflow
The synthesis is typically a two-stage process starting from a suitable nitro-substituted phenylacetic acid derivative.
Protocol 1: Synthesis of 2,3-Diaminophenylacetic Acid (Precursor)
(This is an adapted general procedure for nitro group reduction. Starting material may be 2-amino-3-nitrophenylacetic acid or 3-amino-2-nitrophenylacetic acid).
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add the nitro-precursor (1.0 eq).
-
Dissolution: Add a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add tin(II) chloride (SnCl₂, 4-5 eq) followed by concentrated hydrochloric acid (HCl) portion-wise, as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-90°C) for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. Be cautious as this will cause gas evolution and may be exothermic.
-
A precipitate of tin salts will form. Filter the mixture to remove the inorganic salts.
-
Extract the aqueous filtrate multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-diaminophenylacetic acid.
-
-
Note: The product is often unstable and should be used immediately in the next step without extensive purification.
Protocol 2: Synthesis of this compound (Final Product)
(Adapted from the Phillips-Ladenburg synthesis).[2]
-
Setup: In a round-bottom flask fitted with a reflux condenser, place the crude 2,3-diaminophenylacetic acid (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (HCOOH, ~10-20 eq), which acts as both reagent and solvent. Add 4M hydrochloric acid (HCl, ~2-3 eq) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (around 100-110°C) for 2-5 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water to precipitate the crude product.
-
Carefully adjust the pH to ~7 using a base (e.g., aqueous ammonia or NaOH solution) to ensure the carboxylic acid is in its least soluble form.
-
Collect the resulting precipitate by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold water to remove residual salts and acid.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[7] If the product is colored, add activated carbon to the hot solution before filtering and allowing it to crystallize.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes typical conditions and yields for analogous benzimidazole syntheses, which can serve as a benchmark.
| Reaction Type | Reagents | Catalyst/Conditions | Typical Yield | Reference |
| Condensation (Aldehyde) | o-phenylenediamine, benzaldehyde | ZnO nanoparticles, 70°C, 2h | 92% | [11] |
| Condensation (Aldehyde) | 4-cyano-1,2-phenylenediamine, benzaldehyde | Na₂S₂O₅, ethanol, reflux, 4-6h | 64-78% | [4][11] |
| Condensation (Carboxylic Acid) | o-phenylenediamine, 1H-benzimidazole-2-carboxylic acid | Sulfolane, 79°C, 4h | 55% | [5] |
| Condensation (Carboxylic Acid) | o-phenylenediamine, various carboxylic acids | HCl, microwave irradiation | High Yields | [8] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1H-Benzo[D]imidazole-7-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-Benzo[D]imidazole-7-acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a three-step synthesis starting from a substituted nitrophenylacetate precursor. The key steps are:
-
Nitration: Introduction of a nitro group ortho to an amino group on a phenylacetic acid ester derivative.
-
Reduction: Selective reduction of the nitro group to form a 2,3-diaminophenylacetate derivative.
-
Cyclization and Hydrolysis: Reaction of the diamine with a one-carbon source (e.g., formic acid) to form the benzimidazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: What are the critical factors affecting the overall yield?
A2: The critical factors include the efficiency of the nitro group reduction without side reactions, the completeness of the cyclization reaction, and the prevention of product degradation during ester hydrolysis. Purity of starting materials and intermediates is also crucial.
Q3: Are there alternative methods for the cyclization step?
A3: Yes, besides formic acid, other reagents like orthoesters or aldehydes can be used for the cyclization of the o-phenylenediamine intermediate.[1] However, formic acid is widely used due to its simplicity and effectiveness in providing the necessary carbon for the imidazole ring.[2][3][4] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times for benzimidazole formation.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of each step. By comparing the spots of the starting material, intermediate, and product, you can determine the reaction's completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[6]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the reduction of the nitro group | - Incomplete reaction. - Over-reduction or side reactions affecting the ester or amino group. - Catalyst poisoning or inactivity. | - Monitor the reaction closely by TLC. - Use a chemoselective reducing agent known to be mild on other functional groups, such as sodium dithionite or catalytic hydrogenation with a specific catalyst (e.g., Pd/C) under controlled conditions.[7] - Ensure the catalyst is fresh and used in the appropriate amount. |
| Formation of multiple products during cyclization | - Incomplete reaction leading to a mixture of starting material and product. - Side reactions due to high temperatures or incorrect stoichiometry. - Presence of impurities in the diamine intermediate. | - Ensure the diamine is pure before proceeding. - Optimize the reaction temperature and time. Prolonged heating can sometimes lead to degradation.[8] - Use a slight excess of formic acid to ensure complete conversion of the diamine.[3] |
| Difficulty in isolating the final product after hydrolysis | - Product is too soluble in the reaction mixture. - Incomplete hydrolysis of the ester. - Formation of salts that are difficult to precipitate. | - After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation. - Confirm complete hydrolysis by TLC or HPLC before workup. - If the product remains in solution, extraction with a suitable organic solvent at the appropriate pH may be necessary. |
| Product discoloration (dark color) | - Oxidation of the diamine intermediate. - Degradation of the product at high temperatures. - Presence of colored impurities from starting materials or side reactions. | - Handle the diamine intermediate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the crude product by recrystallization, often with the use of activated charcoal to remove colored impurities.[3][4] - Avoid excessive heating during the reaction and purification steps. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of related benzimidazole derivatives.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Methyl (2,3-diaminophenyl)acetate (Reduction)
-
Materials: Methyl (2-amino-3-nitrophenyl)acetate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve methyl (2-amino-3-nitrophenyl)acetate in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl (2,3-diaminophenyl)acetate. This intermediate is often used directly in the next step without further purification due to its sensitivity to oxidation.
-
Step 2: Synthesis of Methyl (1H-benzo[d]imidazol-7-yl)acetate (Cyclization)
-
Materials: Methyl (2,3-diaminophenyl)acetate, Formic acid (90%).
-
Procedure:
-
To the crude methyl (2,3-diaminophenyl)acetate, add an excess of 90% formic acid.
-
Heat the mixture at 100°C for 2-4 hours.[3][8] The reaction progress should be monitored by TLC.
-
After cooling to room temperature, slowly add a 10% sodium hydroxide solution to neutralize the excess formic acid until the mixture is slightly alkaline.[3][4]
-
The crude product may precipitate. If so, collect it by filtration and wash with cold water. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials: Methyl (1H-benzo[d]imidazol-7-yl)acetate, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Dissolve the crude methyl (1H-benzo[d]imidazol-7-yl)acetate in a solution of sodium hydroxide (e.g., 1-2 M) in a mixture of water and a co-solvent like methanol or ethanol.
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter if any solid impurities are present.
-
Slowly acidify the filtrate with hydrochloric acid to a pH of approximately 6-7. The product should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Troubleshooting Logic Diagram for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields based on analogous benzimidazole syntheses found in the literature. Note that specific yields for this compound may vary.
Table 1: Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Formic Acid
| Parameter | Condition | Reference(s) |
| Reactant Ratio | 1 equivalent o-phenylenediamine | [3] |
| 1.5 equivalents 90% formic acid | [3] | |
| Temperature | 100°C | [3][8] |
| Reaction Time | 2 hours | [3][8] |
| Workup | Neutralization with 10% NaOH | [3][4] |
Table 2: Reported Yields for Benzimidazole Synthesis Steps
| Reaction Step | Product | Typical Yield (%) | Reference(s) |
| Cyclization | Benzimidazole (unsubstituted) | 83-85% (after recrystallization) | [3] |
| Benzimidazole (unsubstituted, crude) | 97-99% | [3] | |
| 2-Methyl-benzimidazole | 68% | [3] |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety procedures.
References
- 1. CAS 28694-94-2 | Methyl 2-(4-amino-3-nitrophenyl)acetate - Synblock [synblock.com]
- 2. ijariie.com [ijariie.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Benzo[D]imidazole-7-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1H-Benzo[D]imidazole-7-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis and Work-up
Possible Causes:
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Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Presence of By-products: Side reactions may have occurred, leading to the formation of structurally related impurities.
-
Residual Reagents or Solvents: Reagents or solvents from the synthesis may not have been completely removed during the initial work-up.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is running to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time, temperature, or stoichiometry if necessary.
-
Recrystallization: This is often the first and most effective purification step for crystalline solids like this compound.
-
Column Chromatography: For complex impurity profiles or non-crystalline material, column chromatography is a powerful purification technique.
Problem 2: Difficulty in Removing Colored Impurities
Possible Causes:
-
Oxidation Products: Benzimidazole derivatives can be susceptible to oxidation, leading to colored impurities.
-
Polymeric By-products: Condensation reactions can sometimes lead to the formation of colored polymeric materials.
Solutions:
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.
-
Column Chromatography: Silica gel chromatography is often effective at separating colored impurities from the desired product. A non-polar to polar solvent gradient can be employed.
-
Work-up with a Reducing Agent: A dilute solution of a reducing agent like sodium bisulfite during the aqueous work-up can sometimes decolorize oxidation-related impurities.
Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize
Possible Causes:
-
Presence of Impurities: Impurities can significantly inhibit crystallization.
-
Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.
-
Incorrect Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.
Solutions:
-
Trituration: Stirring the oil or gummy solid with a poor solvent in which the product is insoluble but the impurities are soluble can induce crystallization or solidify the product for easier handling.
-
Solvent Screening for Recrystallization: Systematically test a range of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: Purifying the material via column chromatography will remove impurities and often yield a solid product upon solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
Based on a typical synthesis involving the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative, common impurities may include:
-
Unreacted Starting Materials: The o-phenylenediamine and the dicarboxylic acid starting materials.
-
Positional Isomers: If the substitution pattern on the o-phenylenediamine is not symmetric, different positional isomers of the benzimidazole can form.
-
Over-alkylation or Acylation Products: If protecting groups are used and not properly cleaved, or if side reactions occur.
-
Decarboxylation Product: The acetic acid side chain could potentially decarboxylate under harsh reaction conditions.
-
Colored By-products: From oxidation or polymerization of reactants and products.
Q2: What is a good starting point for a recrystallization solvent system?
A common and effective solvent for the recrystallization of benzimidazole derivatives is ethanol or an ethanol/water mixture.[1] The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.
Q3: My compound is not pure enough after one recrystallization. What should I do?
If a single recrystallization does not provide material of sufficient purity, you can either perform a second recrystallization or move to a more powerful purification technique like column chromatography. Repeating the recrystallization may lead to significant product loss.
Q4: How do I develop a column chromatography method for this compound?
A good starting point for silica gel column chromatography is to use a solvent system of increasing polarity. You can start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. The polarity of this compound suggests that a gradient of ethyl acetate in hexane, followed by the introduction of methanol, would be effective.[2]
Q5: What HPLC method can I use to check the purity of my this compound?
A reverse-phase HPLC method is suitable for analyzing the purity of benzimidazole derivatives. A C8 or C18 column can be used with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 4.5) and an organic modifier like acetonitrile or methanol.[3][4]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Table 1: Recrystallization Solvent Screening Data (Hypothetical)
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Dichloromethane | Soluble | Very Soluble | Poor |
| Ethanol/Water (e.g., 8:2) | Insoluble | Soluble | Excellent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair |
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the silica in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the dried product-silica mixture onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by the addition of methanol to the ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
"stability and degradation of 1H-Benzo[D]imidazole-7-acetic acid"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1H-Benzo[D]imidazole-7-acetic acid. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some sources also recommend refrigeration and protection from light.[1]
Q2: Is this compound stable at room temperature?
A2: Yes, the compound is chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, adhering to the recommended cool and dry conditions is advisable.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][3] Contact with these substances should be avoided to prevent degradation.
Q4: Is this compound sensitive to light or air?
A4: Yes, some safety data sheets indicate that benzimidazole derivatives can be sensitive to light and air.[1] It is recommended to store the compound protected from light and under an inert atmosphere for optimal stability.[1]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented, related benzimidazole and imidazole compounds are known to degrade via oxidation, hydrolysis (especially under basic conditions), and photodegradation.[4] The imidazole ring can be susceptible to oxidation, and the acetic acid side chain could potentially undergo reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | Verify storage conditions (cool, dry, protected from light). Prepare fresh solutions for experiments. |
| Discoloration of the solid compound. | Oxidation or contamination. | Avoid exposure to air and light. Store under an inert atmosphere if possible. Do not use if significant discoloration is observed. |
| Precipitation or changes in the appearance of solutions. | pH-dependent solubility, degradation, or reaction with solvent/buffer components. | Check the pH of the solution. Ensure all components of the buffer system are compatible. Prepare fresh solutions and use them promptly. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Summary of Storage and Stability Data
| Parameter | Recommendation/Finding | Source |
| Storage Temperature | Room temperature (short-term); Refrigerated (long-term) | [1] |
| Atmosphere | Dry; Inert atmosphere recommended | [1] |
| Light Exposure | Protect from light | [1] |
| pH Stability | Avoid strong bases | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents | [2][3] |
| Physical Appearance | Solid |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including a control (unstressed) sample, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Optimizing Synthesis of 1H-Benzo[D]imidazole-7-acetic acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1H-Benzo[D]imidazole-7-acetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature. Consider extending the reaction time or cautiously increasing the temperature.[1][2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. |
| Degradation of Starting Materials | - Check Purity of Reactants: Impurities in the o-phenylenediamine or the carboxylic acid derivative can interfere with the reaction. Recrystallize or purify starting materials if necessary. - Control Reaction Temperature: Exceeding the optimal temperature can lead to decomposition. |
| Ineffective Catalyst | - Catalyst Selection: For condensation with carboxylic acids, strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) are often used under harsh conditions.[1][2] Consider milder, more modern catalysts such as ZnO nanoparticles for a greener approach.[3][4] - Catalyst Loading: Ensure the correct molar equivalent of the catalyst is used. |
| Poor Cyclization Conditions | - Dehydrating Conditions: The condensation to form the imidazole ring requires the removal of water. Ensure that dehydrating conditions are sufficient. For reactions with carboxylic acids, the acid catalyst often serves this purpose.[1][2] |
| Issues with Oxidizing Agent (if applicable) | - Choice of Oxidant: When synthesizing from aldehydes, an oxidizing agent is often required. Sodium metabisulfite (Na₂S₂O₅) can be an effective choice.[1][2] - Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Side Reactions | - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Protecting Groups: If the starting materials contain sensitive functional groups, consider using protecting groups. |
| Incomplete Work-up | - Proper pH Adjustment: During work-up, ensure the pH is adjusted correctly to precipitate the product and remove acid/base catalysts. - Thorough Extraction: Use an appropriate solvent and perform multiple extractions to ensure complete separation of the product from the aqueous layer. |
| Purification Challenges | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method. - Column Chromatography: For complex mixtures or non-crystalline products, column chromatography using an appropriate stationary and mobile phase is recommended.[5] |
| Presence of N-Nitroso Impurities | - Control of Nitrites: Be aware of potential nitrite impurities in starting materials and reagents, as these can lead to the formation of N-nitroso impurities under acidic conditions. - Storage: Store the final compounds under appropriate conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing the 1H-Benzo[D]imidazole core?
A1: The most common methods involve the condensation of an o-phenylenediamine derivative with either a carboxylic acid or an aldehyde.[1][5] The reaction with a carboxylic acid (Phillips-Ladenburg reaction) typically requires harsh dehydrating conditions, such as high temperatures and strong acids.[1][2][5] The reaction with an aldehyde (Weidenhagen reaction) often requires an oxidizing agent.[1][5]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Purity of Reactants: Start with high-purity o-phenylenediamine and the appropriate acetic acid derivative.
-
Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction's progress using TLC.
-
Catalyst: Experiment with different acid catalysts or consider newer, more efficient catalytic systems.[6]
-
Solvent: The choice of solvent can significantly impact the reaction. While some reactions are performed neat, others may benefit from a high-boiling point solvent.
Q3: What are some "greener" alternatives to traditional synthesis methods?
A3: Green chemistry approaches aim to reduce the use of hazardous reagents and solvents. For benzimidazole synthesis, consider:
-
Using solid-supported catalysts or recyclable catalysts like ZnO nanoparticles.[3][4]
-
Solvent-free reaction conditions.[7]
-
Microwave-assisted synthesis to reduce reaction times and energy consumption.
Q4: My final product is difficult to purify. What can I do?
A4: If you are facing purification challenges:
-
Confirm the Structure: Use analytical techniques like NMR and mass spectrometry to confirm the structure of your product and identify the impurities.
-
Alternative Purification: If recrystallization is ineffective, try column chromatography with different solvent systems.[5]
-
Salt Formation: Consider converting the product to a salt to facilitate purification by precipitation, followed by neutralization to recover the free base.
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation with a Carboxylic Acid Derivative
This protocol is a generalized procedure based on common methods for benzimidazole synthesis. Optimization will be required for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1 equivalent of 3,4-diaminophenylacetic acid.
-
Addition of Reagent: Add 1.2 equivalents of the desired carboxylic acid (e.g., formic acid to yield the parent this compound).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or use a larger quantity of polyphosphoric acid (PPA) as both catalyst and solvent.
-
Reaction: Heat the mixture to 120-150°C for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully add crushed ice to hydrolyze the acid.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Filter the crude product and wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water.
Protocol 2: Synthesis of 2-substituted-1H-Benzo[D]imidazole-7-acetic acid via Condensation with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminophenylacetic acid in ethanol.
-
Addition of Reagents: Add 1.1 equivalents of the desired aldehyde and 0.5 equivalents of sodium metabisulfite (Na₂S₂O₅).[1][2]
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.[2]
-
Work-up:
-
Cool the reaction mixture.
-
Reduce the solvent volume under reduced pressure.
-
Add water to precipitate the product.
-
Filter the solid and wash with cold water.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Aldehyde Condensation
| Entry | Aldehyde | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Na₂S₂O₅ (0.5) | Reflux | 4 | 68 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Na₂S₂O₅ (0.5) | Reflux | 5 | 72 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Na₂S₂O₅ (0.5) | Reflux | 4 | 75 |
| 4 | Benzaldehyde | DMF | Na₂S₂O₅ (0.5) | 100 | 6 | 65 |
Note: The data in this table is illustrative and based on typical yields for similar reactions.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low product yield in benzimidazole synthesis.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eco-friendly-synthesis-of-1h-benzo-d-imidazole-derivatives-by-zno-nps-characterization-dft-studies-antioxidant-and-insilico-studies - Ask this paper | Bohrium [bohrium.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
"common pitfalls in 1H-Benzo[D]imidazole-7-acetic acid experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[D]imidazole-7-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
Question: My synthesis of this compound resulted in a low yield and multiple side products. What are the common pitfalls?
Answer:
The synthesis of benzimidazole derivatives, including those with an acetic acid moiety, often involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative. Common pitfalls in this process can lead to low yields and the formation of impurities.
-
Harsh Reaction Conditions: The use of strong acids (e.g., polyphosphoric acid, hydrochloric acid) and high temperatures as dehydrating conditions can lead to side reactions, such as decarboxylation of the acetic acid side chain or polymerization of starting materials.[1][2]
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Oxidation of Starting Materials: The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities that are difficult to remove. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
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Incomplete Cyclization: The cyclization to form the imidazole ring may be incomplete, leaving unreacted starting materials or intermediates in the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side Reactions of the Acetic Acid Moiety: The carboxylic acid group can undergo esterification if alcohols are used as solvents at high temperatures, or other unwanted side reactions depending on the specific reagents used.
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for synthesis issues.
Question: I am having difficulty purifying this compound. What are the recommended methods?
Answer:
Purification can be challenging due to the amphoteric nature of the molecule (containing both a basic imidazole ring and an acidic carboxylic acid group).
-
Recrystallization: This is a common and effective method. For related benzimidazole acetic acid derivatives, crystallization from methanol has been reported to yield a pure product.[3] Experimenting with solvent systems such as ethanol, or mixtures of solvents like ethanol/water, may also be effective.
-
Acid-Base Extraction: You can exploit the amphoteric nature of the compound. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. Then, wash with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the pure product. The reverse process (dissolving in dilute acid to protonate the imidazole ring) can also be used to remove non-basic impurities.
-
Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing, is typically required. A common mobile phase could be a gradient of methanol in dichloromethane (DCM).
Solubility & Stability
Question: What is the best solvent to dissolve this compound for my experiments? I am observing precipitation in my aqueous buffer.
Answer:
Benzimidazole derivatives, especially those with carboxylic acid groups, can have limited solubility in aqueous buffers at neutral pH.
-
Organic Solvents: For stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally effective.
-
Aqueous Solutions: The solubility in aqueous solutions is highly pH-dependent. In acidic conditions (pH below the pKa of the imidazole ring), the compound will be more soluble due to the formation of a cationic salt. In basic conditions (pH above the pKa of the carboxylic acid), it will also be more soluble due to the formation of a carboxylate salt. Precipitation is most likely to occur around the isoelectric point.
-
Improving Aqueous Solubility: To increase the aqueous solubility for biological assays, consider the following:
-
Prepare a high-concentration stock solution in DMSO.
-
Dilute the stock solution into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the experiment.
-
If solubility is still an issue, you can try to adjust the pH of your final buffer slightly.
-
Conversion to a hydrochloride salt by treating a methanolic solution with dry HCl gas can significantly improve water solubility.[1]
-
Solubility of a Structurally Similar Compound
| Compound | Solubility in Phosphate Buffer (pH 7.4) |
| 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid derivative | 74.00 ± 0.81 µg/mL |
Data from a study on a related benzimidazole acetic acid derivative and may not be representative of this compound.[3]
Question: I am concerned about the stability of this compound in my experimental conditions. Are there any known stability issues?
Answer:
Benzimidazole compounds can be susceptible to degradation under certain conditions.
-
Photosensitivity: Many heterocyclic aromatic compounds, including benzimidazoles, are known to be sensitive to light. It is recommended to store both the solid compound and solutions protected from light (e.g., in amber vials or wrapped in aluminum foil).
-
pH Stability: While generally stable over a range of pH values, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.
-
Metabolic Stability: In cell-based assays or in vivo studies, the acetic acid side chain may be a site for metabolic degradation. For a similar compound, hydroxylation of the aliphatic chain was identified as a potential metabolic pathway, which could lead to an unstable hemiaminal and subsequent degradation.[3]
Logical Flow for Ensuring Compound Stability
Caption: Key considerations for maintaining compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The synthesis would likely involve the reaction of 3,4-diaminophenylacetic acid with formic acid or a derivative under dehydrating conditions.
Q2: Can I use a strong oxidizing agent in the synthesis?
A2: While some benzimidazole syntheses use oxidizing agents to promote cyclization from an aldehyde and an o-phenylenediamine, using a strong oxidizing agent with 3,4-diaminophenylacetic acid could lead to unwanted oxidation of the phenyl ring or the acetic acid side chain.[1]
Q3: My purified compound is colored. Is this normal?
A3: Pure this compound is expected to be a white or off-white solid. A significant color (e.g., yellow, brown) may indicate the presence of oxidized impurities. Further purification may be necessary.
Q4: How should I prepare a stock solution for cell-based assays?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q5: What is the expected metabolic fate of this compound in biological systems?
A5: Based on studies of similar molecules, potential metabolic transformations could include hydroxylation of the benzimidazole ring system or the aliphatic chain of the acetic acid moiety. Hydroxylation of the carbon adjacent to the imidazole nitrogen could lead to an unstable intermediate.[3]
Experimental Protocols
General Protocol for Saponification of an Ethyl Ester Precursor
This is a general protocol for the hydrolysis of an ethyl ester of a benzimidazole acetic acid to the final carboxylic acid, based on a similar reported synthesis.[3]
-
Dissolution: Dissolve the ethyl ester precursor (1 equivalent) in ethanol (approximately 1.2 mL per mmol of ester).
-
Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents).
-
Heating: Stir the reaction mixture at 70°C for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cooling and Neutralization: Cool the mixture to room temperature. Carefully add 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 4.6.
-
Precipitation and Filtration: The product should precipitate out of solution. Collect the solid by filtration.
-
Washing and Drying: Wash the solid with cold distilled water and then dry it thoroughly.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent, such as methanol.
Experimental Workflow for Saponification
Caption: Workflow for the saponification of a benzimidazole ethyl acetate.
References
Technical Support Center: Interpreting Unexpected Results with 1H-Benzo[D]imidazole-7-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with 1H-Benzo[D]imidazole-7-acetic acid. The information is structured in a question-and-answer format to directly address specific issues.
Troubleshooting Guides & FAQs
Issue 1: Inconsistent or Non-reproducible Bioactivity
Question: I am observing highly variable or non-reproducible results in my bioactivity assays with this compound. What could be the cause?
Possible Causes:
-
Compound Aggregation: Small molecules, including some benzimidazole derivatives, can form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes or disruption of cellular membranes. This behavior is often sensitive to concentration, buffer composition, and incubation time, resulting in poor reproducibility. This aggregation can lead to what is known as promiscuous inhibition.
-
Poor Solubility: The compound may have limited solubility in your assay buffer, leading to precipitation and an inaccurate effective concentration. The presence of the carboxylic acid moiety can make its solubility pH-dependent.
-
Compound Instability: this compound might be unstable under your specific experimental conditions (e.g., light exposure, temperature, pH), degrading over time and leading to a loss of activity.
Recommended Actions:
-
Assess Compound Aggregation:
-
Perform Dynamic Light Scattering (DLS) to detect the presence of aggregates at your working concentrations.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates and observe if the bioactivity changes.
-
-
Verify Solubility:
-
Visually inspect your stock and working solutions for any signs of precipitation.
-
Determine the kinetic solubility of the compound in your specific assay buffer using methods like nephelometry or UV-Vis spectroscopy.
-
-
Evaluate Compound Stability:
-
Analyze the compound's purity and integrity before and after the experiment using HPLC-MS.
-
Perform control experiments where the compound is pre-incubated in the assay buffer for the duration of the experiment before adding it to the biological system.
-
Issue 2: Apparent Inhibition in Unrelated Assays (Off-Target Effects)
Question: My compound, this compound, is showing activity in multiple, unrelated assays. Is this a sign of a promiscuous inhibitor or genuine polypharmacology?
Possible Causes:
-
Promiscuous Inhibition: The compound may be acting as a Pan-Assay Interference Compound (PAINS). These are molecules that often show activity in a wide range of assays through non-specific mechanisms such as redox cycling, chemical reactivity, or membrane disruption.
-
Multi-target Activity: The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] It is possible that this compound genuinely interacts with multiple targets.[1] For instance, benzimidazole derivatives have been reported to act as kinase inhibitors, topoisomerase inhibitors, and modulators of other signaling pathways.[1][2]
Recommended Actions:
-
In Silico Analysis:
-
Use computational tools to predict potential off-targets and to check for structural alerts that are common in PAINS.
-
-
Target-Independent Assays:
-
Perform control experiments to rule out assay artifacts. For example, in an enzyme inhibition assay, test for inhibition in the presence of a high concentration of a non-specific protein like bovine serum albumin (BSA) to see if the inhibitory effect is attenuated.
-
-
Orthogonal Assays:
-
Confirm the biological effect using a different assay that measures the same endpoint through a different mechanism.
-
-
Direct Target Engagement Studies:
-
If a specific off-target is suspected, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction.
-
Data Presentation
Table 1: Potential Experimental Artifacts and Recommended Validation Assays
| Potential Artifact | Description | Recommended Validation Assay(s) | Expected Outcome if Artifact is Present |
| Compound Aggregation | The compound forms colloidal particles in solution, leading to non-specific inhibition. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), addition of non-ionic detergents (e.g., 0.01% Triton X-100). | DLS will show particles of >100 nm. Activity will be significantly reduced in the presence of detergent. |
| Poor Solubility | The compound precipitates out of solution at the tested concentrations. | Kinetic Solubility Assay (Nephelometry or UV-Vis), visual inspection. | Visible precipitate or high nephelometry reading. Non-linear dose-response curve. |
| Compound Instability | The compound degrades under experimental conditions. | HPLC-MS analysis of the compound before and after incubation in assay buffer. | Appearance of degradation peaks in the HPLC chromatogram. |
| Promiscuous Inhibition (PAINS) | The compound interferes with the assay technology itself (e.g., fluorescence quenching, redox cycling). | Target-independent controls (e.g., assay with no enzyme), counter-screens for assay technology (e.g., fluorescence interference assay). | Activity observed in the absence of the biological target. |
| Off-Target Effects | The compound interacts with unintended biological targets. | In silico target prediction, profiling against a panel of related targets, direct binding assays (SPR, ITC). | Confirmed activity against other targets. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final desired concentration(s) in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and is typically ≤1%.
-
Prepare a buffer-only control with the same final DMSO concentration.
-
-
DLS Measurement:
-
Transfer the samples to a clean, low-volume cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement to determine the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Add the assay buffer to each well, ensuring the final DMSO concentration is constant.
-
-
Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer.
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The concentration at which the signal starts to increase significantly above the baseline indicates the limit of kinetic solubility.
-
Visualizations
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: Promiscuous inhibition by compound aggregation.
Caption: Potential for off-target signaling by a bioactive compound.
References
Technical Support Center: 1H-Benzo[D]imidazole-7-acetic acid
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 1H-Benzo[D]imidazole-7-acetic acid.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.
Question: My this compound is not dissolving. What should I do?
Answer:
Poor solubility can be a common issue. Here are a few steps you can take to troubleshoot this problem:
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Solvent Selection: this compound is generally soluble in aqueous solutions of acids and strong alkalis.[1] Consider using a buffer with an appropriate pH. For other benzimidazole derivatives, solvents like DMSO and methanol have been used.[2]
-
pH Adjustment: As an acetic acid derivative, altering the pH of your solution can significantly impact solubility. Try adjusting the pH to be more basic to deprotonate the carboxylic acid, which may improve aqueous solubility.
-
Gentle Heating: Gentle warming of the solution can aid in dissolution. However, be cautious as excessive heat may lead to degradation.
-
Sonication: Using a sonicator can help to break up solid particles and enhance dissolution.
Question: I am observing unexpected results or degradation of my compound in my experiment. What could be the cause?
Answer:
Unexpected results or compound degradation can stem from several factors related to handling and experimental conditions:
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents, as these are incompatible with similar benzimidazole compounds.[3]
-
Improper Storage: Ensure the compound is stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Improper storage can lead to decomposition.
-
Light Sensitivity: While not explicitly stated for this specific isomer, some complex organic molecules are light-sensitive. It is good practice to protect solutions from direct light.
-
pH Stability: The stability of the compound may be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for your compound.
Question: What are the proper personal protective equipment (PPE) recommendations for handling this compound?
Answer:
When handling this compound, it is crucial to use appropriate PPE to ensure personal safety. Based on data for similar compounds, the following are recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Question: What should I do in case of accidental exposure to this compound?
Answer:
In case of accidental exposure, follow these first-aid measures:
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Rinse mouth and seek immediate medical attention.[3]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H8N2O2 | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Solid Powder | [4][6] |
| Storage Temperature | Room Temperature | [5] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Cool and dry place | To prevent thermal degradation. |
| Atmosphere | Tightly sealed container | To prevent moisture absorption and contamination.[3][4] |
| Light | Away from direct light | To prevent potential photodegradation. |
| Ventilation | Well-ventilated area | To ensure safe storage and handling.[3][4] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO) or appropriate buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Pre-Experiment Safety Check: Don appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube.
-
Adding Solvent: Add the calculated volume of DMSO or your chosen buffer to the tube to achieve the desired stock concentration.
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Gentle warming can be applied if necessary, but monitor carefully to avoid degradation.
-
-
Storage of Stock Solution: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. glpbio.com [glpbio.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Benzo[D]imidazole-7-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Benzo[D]imidazole-7-acetic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable synthetic strategy involves a three-step process:
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Nitration: Introduction of a nitro group onto a suitable phenylacetic acid precursor.
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Reduction: Conversion of the nitro group to an amino group to form a diaminophenylacetic acid derivative.
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Cyclization: Ring closure of the diamine with formic acid or a derivative to form the benzimidazole ring. This is commonly known as the Phillips-Ladenburg benzimidazole synthesis.[1][2][3]
Q2: What are the critical parameters to control during the cyclization step with formic acid?
A2: Temperature, reaction time, and the purity of the starting diamine are critical. Excess heating or prolonged reaction times can lead to side reactions and decomposition. The presence of impurities in the 2,3-diaminophenylacetic acid can interfere with the cyclization and lead to the formation of colored by-products, complicating purification.
Q3: Are there alternative reagents to formic acid for the cyclization step?
A3: Yes, other one-carbon sources can be used. For large-scale synthesis, triethyl orthoformate is a common alternative as it can lead to cleaner reactions and easier work-ups. Formamide can also be employed. The choice of reagent can influence reaction conditions and the impurity profile.
Q4: What are the main challenges in purifying this compound at a large scale?
A4: The primary challenges include removing unreacted starting materials, colored impurities formed during the reaction, and potential regioisomeric by-products. The amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic benzimidazole ring) can also complicate extraction and crystallization procedures. Recrystallization from a suitable solvent system is the most common purification method, often requiring careful pH adjustment to achieve good recovery and purity.
Q5: What are the expected yields for this synthesis on a larger scale?
A5: Yields can vary significantly depending on the optimization of each step. Generally, yields for the nitration and reduction steps can be high (80-95%). The cyclization and purification steps are often where yield loss is most significant. An overall yield of 50-70% from the starting phenylacetic acid precursor is considered good for a multi-step synthesis of this nature at scale.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition. A temperature range of 100-120°C is typical for formic acid cyclizations. |
| Degradation of Starting Material or Product | - Optimize Temperature: Avoid excessive heat. If decomposition is observed, try running the reaction at a lower temperature for a longer duration. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially of the diamine precursor. |
| Poor Quality of 2,3-diaminophenylacetic acid | - Purify the Diamine: Ensure the diamine precursor is of high purity before the cyclization step. Residual impurities from the reduction step can inhibit the reaction. Recrystallization or column chromatography of the diamine may be necessary. |
| Suboptimal Stoichiometry | - Adjust Formic Acid Amount: While an excess of formic acid is often used, a very large excess can sometimes lead to side reactions. Experiment with varying the equivalents of formic acid. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the work-up solvent | - pH Adjustment: Carefully adjust the pH of the aqueous solution during work-up. The product will precipitate at its isoelectric point. Experiment with a range of pH values to find the optimal point for precipitation. - Solvent Selection: Use a solvent system for extraction where the product has low solubility and impurities have high solubility. |
| Presence of Colored Impurities | - Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize. - Optimize Reaction Conditions: Colored impurities often arise from side reactions due to excessive heat or air oxidation. Running the reaction under milder conditions and an inert atmosphere can minimize their formation. |
| Co-precipitation of impurities | - Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, DMF/water) can sometimes provide better selectivity for the desired product. - Slow Cooling: Allow the hot solution to cool slowly during recrystallization to promote the formation of purer crystals. |
Problem 3: Formation of By-products
| Potential Cause | Troubleshooting Steps |
| Incomplete cyclization leading to formamide intermediates | - Ensure Complete Reaction: As mentioned in Problem 1, ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature. |
| Formation of regioisomers | - Purity of Starting Material: The presence of isomeric impurities in the starting 2,3-diaminophenylacetic acid will lead to the formation of the corresponding benzimidazole regioisomers. High purity of the starting diamine is crucial. |
| Decarboxylation of the acetic acid side chain | - Temperature Control: This is more likely to occur at very high temperatures. Avoid excessive heating during the cyclization and work-up steps. |
Experimental Protocols
A representative experimental workflow for the synthesis of this compound is outlined below.
Detailed Methodologies
Step 1: Synthesis of (2-Amino-3-nitrophenyl)acetic acid
-
To a stirred solution of 2-aminophenylacetic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by pouring it onto crushed ice, and the pH is carefully adjusted to 3-4 with a concentrated aqueous solution of sodium hydroxide.
-
The precipitated product is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2,3-Diaminophenylacetic acid
-
(2-Amino-3-nitrophenyl)acetic acid is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (typically 50-60 psi) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude diamine.
Step 3: Synthesis and Purification of this compound
-
The crude 2,3-diaminophenylacetic acid is mixed with an excess of formic acid (typically 5-10 equivalents).
-
The mixture is heated to reflux (around 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is dissolved in a hot aqueous solution of sodium hydroxide and treated with activated charcoal.
-
The hot solution is filtered, and the filtrate is cooled and acidified with acetic acid or dilute hydrochloric acid to precipitate the product.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
For further purification, the crude product is recrystallized from a suitable solvent system, such as ethanol/water.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Cyclization |
| Typical Yield | 85-95% | 90-98% | 60-80% (after purification) |
| Key Reagents | Nitric Acid, Sulfuric Acid | H₂, Pd/C | Formic Acid |
| Typical Temperature | 0-10 °C | Room Temperature | 100-110 °C |
| Typical Duration | 2-4 hours | 4-8 hours | 2-4 hours |
| Common Solvents | Sulfuric Acid | Ethanol, Methanol | Formic Acid (reagent and solvent) |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems and their potential root causes during the scale-up synthesis.
References
Validation & Comparative
A Comparative Guide to 1H-Benzo[D]imidazole-7-acetic acid and Other Benzimidazole Derivatives for Drug Discovery Professionals
An In-depth Analysis of Structure-Activity Relationships and Biological Performance, Supported by Experimental Data and Protocols
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide provides a comparative overview of 1H-Benzo[D]imidazole-7-acetic acid and other benzimidazole derivatives, offering insights into their potential therapeutic applications. While specific experimental data for this compound is not currently available in published literature, this guide leverages data from structurally related compounds to infer potential activities and provides detailed experimental protocols for researchers to initiate their own investigations.
The Benzimidazole Core: A Privileged Scaffold in Drug Design
Benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings, is a versatile pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with a wide array of biological targets.[1][2] The therapeutic landscape of benzimidazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4] The specific biological activity of a benzimidazole derivative is largely dictated by the nature and position of its substituents on the benzimidazole core.[4][5]
Comparative Analysis of Biological Activities
While direct experimental data for this compound is lacking, we can extrapolate potential activities by examining derivatives with substitutions at various positions. The introduction of an acetic acid group at the 7-position is of particular interest, as acidic moieties can influence pharmacokinetic properties and target interactions. For instance, a study on an unspecified benzimidazole acetic acid derivative reported moderate anti-inflammatory, antioxidant, and antimicrobial activities, particularly against Gram-positive organisms.[6]
To provide a framework for comparison, the following tables summarize the biological activities of various benzimidazole derivatives, highlighting the influence of substitution patterns.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases.[7][8]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Substitution Pattern | Target/Mechanism | Reported IC50/Activity |
| 2-Aryl-1H-benzo[d]imidazole-5-carboxamides | Carboxamide at C5, aryl at C2 | Fatty Acid Synthase (FASN) Inhibition | CTL-06: 3 µM, CTL-12: 2.5 µM[9] |
| Benzimidazole-Triazole Hybrids | Triazole at N1, various aryl at C2 | Topoisomerase I Inhibition, Cytotoxicity | Compound 4h: 4.56 µM (A549), 13.167 µM (C6)[8] |
| Benzimidazole-Oxadiazole Derivatives | Oxadiazole at N1, various aryl at C2 | VEGFR2 Inhibition, Cytotoxicity | Compound 4r: 0.3 µM (A549), 0.5 µM (MCF-7)[10] |
| 2-Phenyl-1H-benzo[d]imidazole Derivatives | Phenyl at C2 | Tubulin Polymerization Inhibition | Compound 18b: 2.1 µM[8] |
Antimicrobial Activity
The benzimidazole scaffold is a well-established framework for the development of antimicrobial agents.[1][11] Substitutions on the benzimidazole ring can modulate the spectrum and potency of these compounds against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Substitution Pattern | Target Organism(s) | Reported MIC (µg/mL) |
| 2-Substituted-1H-benzimidazoles | p-nitrophenyl at C2, chloro at C6 of quinoline | B. subtilis, E. coli, S. aureus, P. aeruginosa | Good activity, specific MICs not provided[11] |
| Benzimidazole–Pyrazole Hybrids | Pyrazole at C2, electron-withdrawing groups on aryl | S. pneumoniae, B. subtilis, C. tetani, E. coli, S. typhi, V. cholerae | 25-50[12] |
| 2-Ethanamine, 2-methanthiol, 2-chloromethyl, and N-methyl benzimidazole derivatives | Halo at C5 | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin[13] |
| Novel Pyrazole-Attached Benzimidazoles | Pyrazole at N1 | S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, A. niger, A. fumigatus | Compound 5i: 7.81-15.62[14] |
Enzyme Inhibition
Benzimidazole derivatives are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects.[3][15]
Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Target Enzyme | Substitution Pattern | Reported IC50/Activity |
| Benzimidazole-based Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Pyrrole/Piperidine at N1 | AChE: 19.44 - 36.05 µM; BuChE: 21.57 - 39.55 µM[16] |
| Benzimidazole-based Oxazole Analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Oxazole at C2 | Compound 9 (AChE): 0.10 µM; Compound 14 (BuChE): 0.30 µM[17] |
| 2-Amino-1-isopropylsulfonyl 6-substituted benzimidazole | TNF-α, p38α MAP kinase | Isopropylsulfonyl at N1, various at C6 | Potent inhibition[9] |
| Benzimidazole Carboxylic Acid Derivatives | Neuraminidase | Carboxylic acid at C2 | Compound 6f: 15.2% inhibition[18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the electronic and steric properties of their substituents. Key SAR observations include:
-
Position C2: Substitution at the C2 position is crucial for activity. Aromatic and heteroaromatic rings often enhance anticancer and antimicrobial activities.[4][11]
-
Position N1: Modification at the N1 position can significantly impact potency and selectivity. The introduction of bulky substituents can modulate receptor binding.[4]
-
Positions C4, C5, C6, and C7: Substitutions on the benzene ring of the benzimidazole core, such as halogens or electron-withdrawing groups, have been shown to enhance antimicrobial and anticancer activities.[11][13] While data on C7 substitution is limited, the presence of a carboxylic acid methyl ester at this position is a key feature of precursors to angiotensin II receptor antagonists, suggesting its importance in directing activity towards cardiovascular targets.[19]
Experimental Protocols
To facilitate further research into this compound and other derivatives, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][20]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][21]
Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme cofactor, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Measure the product formation, which can be done colorimetrically or fluorometrically, at specified time intervals using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[15]
Visualizing Signaling Pathways and Experimental Workflows
To further aid researchers, the following diagrams illustrate a common signaling pathway targeted by benzimidazole derivatives and a general workflow for evaluating a novel compound.
Caption: General signaling pathways targeted by anticancer benzimidazole derivatives.
Caption: A generalized experimental workflow for the evaluation of a novel benzimidazole.
Conclusion
The benzimidazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While the specific biological profile of this compound remains to be elucidated, the extensive research on other benzimidazole derivatives provides a strong foundation for predicting its potential activities and guiding future research. The structure-activity relationships and detailed experimental protocols presented in this guide are intended to empower researchers in drug discovery to explore the therapeutic potential of this and other novel benzimidazole compounds. The strategic placement of an acetic acid moiety at the 7-position presents an intriguing avenue for the design of new drugs with unique pharmacological profiles.
References
- 1. isca.me [isca.me]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 7. nveo.org [nveo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. nbinno.com [nbinno.com]
- 20. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of 1H-Benzo[D]imidazole-7-acetic acid analogs"
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on 1H-Benzo[d]imidazole-7-acetic acid analogs are not extensively available in the reviewed literature, a wealth of information exists for other positional isomers and derivatives of the 1H-Benzo[d]imidazole scaffold. This guide provides a comparative analysis of these related compounds, offering valuable insights for the rational design of novel therapeutics based on the benzimidazole nucleus. The data presented herein is compiled from various studies on anticancer, antimicrobial, and enzyme-inhibitory activities of benzimidazole derivatives.
Comparative Biological Activity of 1H-Benzo[d]imidazole Analogs
The biological activity of 1H-Benzo[d]imidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data for various analogs, focusing on anticancer and enzyme inhibitory activities.
Anticancer Activity
Benzimidazole derivatives have shown potent anticancer activity against a range of human cancer cell lines. The mechanism often involves the inhibition of crucial cellular targets like topoisomerase I and tubulin polymerization.
Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| 11a | 2-(3,4-diethoxyphenyl)-5-(N-ethyl-piperazinyl) | Various | 0.16 - 3.6 | [1][2] |
| 12a | 2-(4-ethoxyphenyl)-5-(N-ethyl-piperazinyl) | Various | 0.16 - 3.6 | [1][2] |
| 12b | 2-(4-ethoxyphenyl)-5-(N-propyl-piperazinyl) | Various | 0.16 - 3.6 | [1][2] |
| 18b | 2-(3,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxybenzoyl) | A549, MCF-7, K562 | 0.12, 0.15, 0.21 (IC₅₀) |
Note: GI₅₀ represents the concentration causing 50% growth inhibition.
From the data, it is evident that substitutions at the 2- and 5-positions of the benzimidazole core are critical for anticancer activity. Specifically, the presence of substituted phenyl rings at the C2-position and piperazinyl moieties at the C5-position appear to be favorable.
Enzyme Inhibition
The versatility of the benzimidazole scaffold allows for its interaction with various enzymes, leading to the inhibition of their activity. This is a key mechanism for their therapeutic effects.
Table 2: Enzyme Inhibitory Activity of Selected 1H-Benzo[d]imidazole Analogs
| Compound ID | Target Enzyme | Inhibition (IC₅₀, µM) | Reference |
| 12b | Human Topoisomerase I | 16 | [1][2] |
| 18b | Tubulin Polymerization | 2.1 | |
| 7i | α-Glucosidase | 0.64 | [3] |
| 7d | α-Glucosidase | 5.34 | [3] |
| Compound 9 | Acetylcholinesterase (AChE) | 0.10 | [4] |
| Compound 14 | Butyrylcholinesterase (BChE) | 0.30 | [4] |
| 6f | PqsR (Pseudomonas aeruginosa) | < 1 (approx.) | [5] |
Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
The data highlights the potential of benzimidazole derivatives to target a wide array of enzymes. Modifications on the core structure lead to significant differences in inhibitory potency and selectivity. For instance, in the case of α-glucosidase inhibitors, the substitution pattern on the arylideneamino moiety at the 5-position dramatically influences the inhibitory concentration[3].
Key Experimental Protocols
The evaluation of the biological activity of these compounds involves a variety of standardized experimental protocols. Below are detailed methodologies for some of the key assays cited in the literature.
Human Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of human topoisomerase I.
-
Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at varying concentrations in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and EDTA).
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration, typically 30 minutes, to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC₅₀ value is calculated from the dose-response curve[1][2].
Cell Viability Assay (e.g., Sulforhodamine B - SRB Assay)
This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant for anti-diabetic drug discovery.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate (pNPG).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Reaction Termination: The reaction is stopped by adding a basic solution (e.g., Na₂CO₃).
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control. The IC₅₀ value is then determined from the dose-response curve[3].
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz can help visualize complex relationships and experimental processes in SAR studies.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Proposed mechanism of action for topoisomerase I inhibiting benzimidazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1H-Benzo[d]imidazole Derivatives and Known Inhibitors Targeting Transglutaminase 2
A comprehensive guide for researchers and drug development professionals.
Introduction
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific experimental data for 1H-Benzo[d]imidazole-7-acetic acid is not extensively available in the public domain, this guide focuses on a closely related class of compounds, 1H-benzo[d]imidazole derivatives, and their activity as inhibitors of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in a variety of cellular processes and its dysregulation is associated with several diseases, making it a compelling therapeutic target.[1][2]
This guide provides a comparative overview of a representative 1H-benzo[d]imidazole derivative against other known inhibitors of TG2, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency Against Transglutaminase 2
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 1H-benzo[d]imidazole derivative and other well-characterized TG2 inhibitors. This data provides a quantitative comparison of their potency.
| Inhibitor Class | Compound | IC50 (Human TG2) | IC50 (Mouse TG2) | Cell-Based Assay IC50 | Reference |
| 1H-Benzo[d]imidazole Derivative | Representative Compound | Data Not Available | Data Not Available | Data Not Available | |
| Competitive Amine Inhibitor | Cystamine | Mechanism Dependent | Mechanism Dependent | Mechanism Dependent | [2] |
| Dihydroisoxazole Derivative | ERW1041E | 1.6 µM | 6.8 µM | No effect observed | [3] |
| Peptidomimetic | BJJF078 | 41 nM | 54 nM | 1.8 µM | [3] |
| Irreversible Inhibitor | Z006 | Potent Inhibitor | Potent Inhibitor | Data Not Available | [3] |
| Thiadiazole Derivative | PX-12 | Effective Inhibitor | Effective Inhibitor | Effective Inhibitor | [4] |
Note: The potency of inhibitors can vary depending on the specific assay conditions and the origin of the enzyme (human, mouse, etc.).
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate a key signaling pathway involving TG2 and a general workflow for inhibitor screening.
Transglutaminase 2 in NF-κB Signaling
TG2 is known to interact with and influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[1][5][6] The diagram below illustrates this relationship.
Caption: TG2-mediated activation of the NF-κB signaling pathway.
Experimental Workflow for TG2 Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel inhibitors of TG2.
Caption: Generalized workflow for screening TG2 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a representative protocol for a colorimetric TG2 inhibition assay.
Protocol: In Vitro Colorimetric Transglutaminase 2 Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[7][8]
1. Materials and Reagents:
-
Recombinant human Transglutaminase 2 (TG2)
-
TG2 Assay Buffer
-
Substrate 1 (e.g., Biotinylated T26 peptide)
-
Substrate 2 (Amine-donor)
-
Test Inhibitors (e.g., 1H-benzo[d]imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Z006)
-
Stop Solution
-
Wash Buffer
-
Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate
-
HRP Substrate (e.g., TMB)
-
96-well microtiter plates
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in TG2 Assay Buffer.
-
Add a defined amount of recombinant human TG2 to each well of the 96-well plate, except for the blank wells.
-
Add the diluted test inhibitors or control inhibitor to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of Substrate 1 and Substrate 2 to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the reaction to proceed.
-
Stop the reaction by adding the Stop Solution to each well.
-
Wash the wells multiple times with Wash Buffer to remove unbound reagents.
-
Add the SAv-HRP conjugate to each well and incubate to allow binding to the biotinylated substrate.
-
Wash the wells again to remove unbound SAv-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the color development by adding a suitable stop reagent (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
This guide provides a framework for comparing 1H-benzo[d]imidazole derivatives with other known inhibitors of TG2. Further experimental validation is necessary to fully characterize the inhibitory potential of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transglutaminase 2 expression is enhanced synergistically by interferon-γ and tumour necrosis factor-α in human small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. content.abcam.com [content.abcam.com]
Navigating the Target Landscape: A Comparison Guide to the Cross-Reactivity of 1H-Benzo[D]imidazole-7-acetic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] From anthelmintics like albendazole to proton-pump inhibitors such as omeprazole, and a growing number of anticancer agents, the versatility of the benzimidazole core is well-established.[3][4] However, this versatility can also lead to polypharmacology, where a single compound interacts with multiple biological targets. Understanding the cross-reactivity of a novel compound like 1H-Benzo[D]imidazole-7-acetic acid is therefore critical for elucidating its mechanism of action, predicting potential off-target effects, and ensuring its therapeutic specificity.
While specific experimental data on the cross-reactivity of this compound is not publicly available, this guide provides a comparative framework based on the known cross-reactivity profiles of other benzimidazole derivatives. It also outlines the experimental methodologies required to generate such a profile for any new chemical entity.
The Benzimidazole Scaffold: A Propensity for Multiple Targets
The benzimidazole nucleus is a bioisostere of natural purines, allowing it to interact with a broad range of biological macromolecules.[5] This inherent characteristic contributes to the diverse pharmacological activities of its derivatives, but also to their potential for cross-reactivity. Several studies have highlighted the promiscuous nature of some benzimidazole-containing drugs, particularly their interactions with protein kinases.
For instance, the anthelmintic drug mebendazole has been shown to inhibit multiple kinases, including VEGFR2, Abl, VEGFR1, Met, and CDK1.[6] This off-target activity is now being explored for its potential in cancer therapy.[7][8] Other research has identified benzimidazole derivatives as inhibitors of topoisomerase I, casein kinase 1 (CK1) delta, and metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators, showcasing the broad target space of this chemical class.[9][10][11]
Illustrative Cross-Reactivity Profile
To provide a practical context for researchers, the following table illustrates how the cross-reactivity data for this compound could be presented in comparison to known benzimidazole-based drugs and a hypothetical alternative.
Disclaimer: The data presented in this table is purely illustrative and is intended to serve as a template for presenting actual experimental findings. The values for this compound and "Alternative A" are hypothetical.
| Target | This compound (Hypothetical IC50/Ki) | Mebendazole (Known IC50/Ki) | Alternative A (Hypothetical IC50/Ki) |
| Primary Target X | 50 nM | >10 µM | 25 nM |
| VEGFR2 | 5 µM | 200 nM[6] | >10 µM |
| Abl Kinase | >10 µM | 500 nM[6] | >10 µM |
| Met Kinase | 8 µM | 750 nM[6] | >10 µM |
| CDK1 | >10 µM | 1 µM[6] | >10 µM |
| Topoisomerase I | >10 µM | Not Reported | >10 µM |
| CK1 Delta | >10 µM | Not Reported | >10 µM |
| hERG | 12 µM | >10 µM | >10 µM |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of a compound's cross-reactivity is crucial for its development as a safe and effective therapeutic agent. A tiered approach, starting with in silico predictions and moving to broad in vitro screening followed by cellular and in vivo validation, is typically employed.
In Silico Profiling
-
Methodology: Computational methods, such as molecular docking and pharmacophore modeling, are used to predict potential off-target interactions. The chemical structure of the compound is screened against databases of known protein binding sites.
-
Outcome: A list of potential off-target proteins is generated, which can guide the selection of in vitro assays.
In Vitro Broad Panel Screening
-
Methodology: The compound is tested at one or more concentrations against a large panel of purified proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Commercial services offer screening panels of hundreds of kinases.[6] Radioligand binding assays or enzymatic assays are commonly used.
-
Outcome: Quantitative data, such as percentage inhibition at a given concentration or IC50/Ki values for active hits, provides a broad overview of the compound's selectivity.
Cellular Thermal Shift Assay (CETSA)
-
Methodology: This technique assesses target engagement in a cellular environment. Cells are treated with the compound and then subjected to a temperature gradient. The binding of the compound to its target protein stabilizes it, leading to a shift in its melting temperature, which can be detected by Western blotting or mass spectrometry.
-
Outcome: Provides evidence of target engagement in a more physiologically relevant setting and can identify downstream effects on protein complexes.
Phenotypic Screening
-
Methodology: High-content imaging or other cell-based assays are used to assess the compound's effect on various cellular phenotypes, such as cell morphology, proliferation, apoptosis, and signaling pathway activation.
-
Outcome: Can reveal unexpected biological activities and provide insights into the compound's mechanism of action and potential off-target effects.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a generalized signaling pathway that could be modulated by a benzimidazole derivative and a typical workflow for assessing cross-reactivity.
Caption: Generalized signaling pathway potentially inhibited by a benzimidazole derivative.
Caption: Experimental workflow for assessing compound cross-reactivity.
References
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 10. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: 1H-Benzo[D]imidazole-7-acetic acid vs. A Competitor Compound in Anticancer Research
A Comparative Analysis of Benzimidazole Derivatives in Oncology Research
In the landscape of anticancer drug discovery, benzimidazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities. This guide provides a head-to-head comparison of the lesser-known 1H-Benzo[D]imidazole-7-acetic acid with a well-characterized competitor, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), a known topoisomerase I inhibitor.
Due to a scarcity of published data on the specific biological activities of this compound, this guide will focus on presenting the available information for this compound alongside a comprehensive profile of DMA. This approach will offer researchers a valuable reference by showcasing the experimental data and methodologies associated with a well-studied benzimidazole derivative, thereby providing a framework for the potential evaluation of novel analogues like this compound.
Compound Overview and Mechanism of Action
This compound is a structurally simple benzimidazole derivative. Its biological activity and mechanism of action in the context of cancer are not extensively documented in publicly available literature. The presence of the acetic acid moiety suggests potential for unique interactions with biological targets, but further investigation is required to elucidate its therapeutic potential.
Competitor Compound: 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) is a synthetic analogue of Hoechst 33342 and has been identified as a DNA topoisomerase I inhibitor.[1][2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. DMA has been shown to preferentially target bacterial topoisomerase I over human topoisomerase I, and it is reported to be non-toxic to mammalian cells at concentrations required for antibacterial activity.[1][3]
Quantitative Biological Activity Data
The following table summarizes the available quantitative data for the competitor compound, DMA. No specific anticancer activity data for this compound was found in the reviewed literature.
| Compound | Assay | Target | Cell Line | IC50/GI50 | Citation |
| DMA | Topoisomerase I Relaxation Assay | Human Topoisomerase I | - | - | [1][2] |
| Topoisomerase I Relaxation Assay | E. coli Topoisomerase I | - | Stronger inhibition than human Topo I | [1][3] | |
| Cytotoxicity Assay | Mammalian Cells | - | Non-toxic up to 100 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the evaluation of benzimidazole derivatives.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or DMA) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.[5][6]
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA), and the test compound at various concentrations.[7][8]
-
Enzyme Addition: Add human topoisomerase I enzyme to the reaction mixture.[7][9]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[7][8]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[9]
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[7]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates inhibition of topoisomerase I.[7]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of Topoisomerase I inhibition by DMA.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
Unveiling the Molecular Embrace: A Comparative Guide to the Binding Site of 1H-Benzo[d]imidazole Derivatives Targeting Human Topoisomerase I
For researchers, scientists, and professionals in drug development, this guide offers a detailed comparison of 1H-benzo[d]imidazole derivatives that target Human Topoisomerase I (Topo I), a crucial enzyme in DNA replication and a validated target for anticancer therapies. We delve into the specific binding interactions of these compounds and provide the experimental context for their evaluation.
While the specific molecule 1H-Benzo[D]imidazole-7-acetic acid is not extensively characterized in publicly available research, the broader class of 1H-benzo[d]imidazole (BBZ) derivatives has been the subject of significant investigation. This guide will focus on a series of potent BBZ derivatives identified as inhibitors of Human Topoisomerase I and compare their binding characteristics to the well-established inhibitor, Camptothecin (CPT).
Performance Comparison: Binding Affinities and Biological Activity
The following table summarizes the quantitative data for selected 1H-benzo[d]imidazole derivatives and the reference compound, Camptothecin, in their interaction with the Human Topoisomerase I-DNA complex. The data is derived from computational docking studies and in vitro biological assays.[1][2][3]
| Compound | Glide Score (kcal/mol) | Key Hydrogen Bond Interactions (with Topo I-DNA complex) | Hydrophobic Interactions (with Topo I-DNA complex) | Growth Inhibition GI50 (µM) | DNA Relaxation Inhibition |
| 11a | -5.453 | Asp533 | Arg362, Gly363, Arg364, Arg488, Ala489, Gly490, Asn491, Lys493, Val502, Gly503 | 0.16 - 3.6 | Not specified |
| 12a | -5.429 | Not specified | Not specified | 0.16 - 3.6 | Not specified |
| 12b | -5.512 | Not specified | Not specified | 0.16 - 3.6 | 50% inhibition at 16 µM[1][4][5] |
| Camptothecin (CPT) | -6.001 | Gly490, Asn491, Lys493 | His367, Arg364, Arg488, Thr501, Val502, Gly503, Asp533 | Not specified | Standard Inhibitor |
Mechanism of Action: Inhibition of Topoisomerase I
1H-benzo[d]imidazole derivatives, much like the classic inhibitor Camptothecin, function by stabilizing the covalent complex formed between Topoisomerase I and DNA.[1][2] This ternary complex, known as the cleavage complex, traps the enzyme on the DNA, preventing the re-ligation of the single-strand break that Topo I creates to relieve supercoiling. The persistence of these breaks leads to DNA damage and ultimately triggers apoptosis in cancer cells. The primary binding site for these compounds is the DNA minor groove, where they establish non-covalent interactions.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Benzo[d]imidazole Derivatives in Diverse Therapeutic Areas
An Independent Verification of Biological Effects and Mechanisms of Action
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active agents. While the specific compound 1H-Benzo[D]imidazole-7-acetic acid is not extensively characterized in publicly available literature, numerous derivatives have been developed and evaluated for a range of therapeutic applications. This guide provides a comparative analysis of three distinct classes of 1H-benzo[d]imidazole derivatives, highlighting their efficacy, mechanisms of action, and experimental validation in the fields of oncology, neuroscience, and infectious disease.
Anticancer Activity: Topoisomerase I Inhibition
A series of novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as potent anticancer agents. Among these, compound 12b has demonstrated significant activity by targeting human topoisomerase I (Hu Topo I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1]
Mechanism of Action
Compound 12b and its analogues act as topoisomerase I poisons. They intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis. This mechanism is shared with the well-established camptothecin class of anticancer drugs.
Comparative Performance Data
The in vitro efficacy of compound 12b has been evaluated against a panel of human cancer cell lines and directly compared to the known topoisomerase I inhibitor, Camptothecin.
| Compound | Target | Assay | IC50 / GI50 | Cell Lines | Reference |
| Compound 12b | Human Topoisomerase I | DNA Relaxation Assay | 16 µM (IC50) | Cell-free | [1] |
| Cancer Cell Proliferation | Growth Inhibition Assay | 0.16 - 3.6 µM (GI50) | NCI-60 Panel | [1] | |
| Camptothecin | Human Topoisomerase I | DNA Relaxation Assay | ~0.68 µM (IC50) | Cell-free | [2] |
| Cancer Cell Proliferation | Cytotoxicity Assay | 8.8 - 33 nM (IC50) | HT-29 | [3] | |
| Topotecan | Human Topoisomerase I | DNA Damage Assay | 0.28 µM (C1000) | HT-29 | [3] |
| Cancer Cell Proliferation | Cytotoxicity Assay | 33 nM (IC50) | HT-29 | [3] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency. C1000 is the concentration producing 1000 rad-equivalents of DNA damage.
Experimental Protocols
Human Topoisomerase I DNA Relaxation Assay:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable assay buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound.[4][5][6][7][8]
Visualizations
Caption: Mechanism of action of Compound 12b as a topoisomerase I inhibitor.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Neuromodulatory Activity: GABA-A Receptor Positive Allosteric Modulation
Certain 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, suggesting potential applications as anxiolytics, sedatives, or anticonvulsants.
Mechanism of Action
These derivatives bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the influx of chloride ions through the receptor's channel. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. This mechanism is similar to that of benzodiazepines like diazepam.
Comparative Performance Data
The modulatory effects of these benzimidazole derivatives on GABA-A receptors have been characterized using electrophysiological techniques and compared with the classical benzodiazepine, Diazepam.
| Compound | Target | Assay | EC50 / Ki | Receptor Subtype | Reference |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives | GABA-A Receptor | Electrophysiology | Varies with substitution | α1β2γ2 | |
| Diazepam | GABA-A Receptor | Electrophysiology | Varies with subtype | α1β2γ2, α2β3γ2, α3β2γ2, α5β3γ2 | [9] |
| GABA-A Receptor | Radioligand Binding | 64.8 - 115 nM (EC50 for enhancement) | Wild-type | [10] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (inhibition constant) is a measure of binding affinity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Cells expressing the GABA-A receptor of interest (e.g., HEK293 cells or cultured neurons) are prepared for recording.
-
Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: A low concentration of GABA is applied to the cell to elicit a baseline current. The test compound (PAM) is then co-applied with GABA, and the potentiation of the GABA-induced current is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the PAM.[11][12][13][14][15]
Visualizations
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Anti-Infective Activity: PqsR Inhibition in Pseudomonas aeruginosa
A novel class of 1H-benzo[d]imidazole derivatives, exemplified by compound 6f , has been developed as inhibitors of the Pseudomonas aeruginosa Quorum Sensing (QS) regulator PqsR. This represents an anti-virulence approach to combatting bacterial infections, rather than direct bactericidal action.
Mechanism of Action
P. aeruginosa utilizes the Pqs QS system to regulate the expression of virulence factors and biofilm formation. The transcriptional regulator PqsR is a key component of this system. Compound 6f acts as a PqsR antagonist, blocking the binding of its natural ligands and thereby inhibiting the expression of downstream virulence genes, such as those responsible for the production of pyocyanin. This can render the bacteria less pathogenic and more susceptible to host immune clearance and conventional antibiotics.[16]
Comparative Performance Data
The inhibitory activity of compound 6f on PqsR has been quantified and compared to other known PqsR inhibitors like M64.
| Compound | Target | Assay | IC50 | Bacterial Strain | Reference |
| Compound 6f | PqsR | PqsA-lux Reporter Assay | Low submicromolar | P. aeruginosa PAO1-L | [16] |
| Pyocyanin Production | Inhibition Assay | Significant reduction at 200 nM | P. aeruginosa PAO1-L | ||
| M64 | PqsR | In vivo efficacy | Effective in mouse lung infection model | P. aeruginosa | [17][18][19][20] |
| PqsR | PqsA-lux Reporter Assay | Varies with assay conditions | P. aeruginosa | [17][18] |
Note: IC50 values in reporter gene assays reflect the concentration of the inhibitor required to reduce the reporter signal by 50%.
Experimental Protocols
Pyocyanin Production Inhibition Assay:
-
Bacterial Culture: P. aeruginosa is grown in a suitable liquid medium.
-
Inhibitor Treatment: The bacterial culture is treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C with shaking) for a period sufficient for pyocyanin production (e.g., 16-24 hours).
-
Pyocyanin Extraction: Pyocyanin is extracted from the culture supernatant using an organic solvent (e.g., chloroform).
-
Quantification: The amount of pyocyanin is quantified by measuring the absorbance of the extracted solution at a specific wavelength (e.g., 520 nm).
-
Data Analysis: The percentage inhibition of pyocyanin production is calculated relative to the vehicle control.[21][22]
Visualizations
Caption: Mechanism of PqsR inhibition by Compound 6f.
Caption: Workflow for the pyocyanin production inhibition assay.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 5. inspiralis.com [inspiralis.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. pnas.org [pnas.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 18. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1H-Benzo[D]imidazole-7-acetic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1H-Benzo[D]imidazole-7-acetic acid should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste must be handled in accordance with local, state, and federal regulations.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, compiled from safety data sheets of structurally similar compounds and general chemical waste guidelines. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for benzimidazole derivatives and aromatic carboxylic acids.
I. Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar benzimidazole compounds, the following PPE is recommended to avoid skin and eye irritation.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Avoids inhalation of potentially harmful dust. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1] Store waste in a cool, dry, and well-ventilated area away from these substances.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of solid this compound and contaminated materials.
1. Waste Collection and Segregation:
-
Collect solid waste, including any contaminated materials like weighing paper or disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be sealable and kept closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
2. Disposal of Empty Containers:
-
Thoroughly empty the container of all residual solid.
-
The first rinse of the container with a suitable solvent (e.g., water or methanol) must be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. While the specific toxicity of this compound is not fully characterized, it is prudent to follow this more stringent guideline.
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
3. Handling Spills:
-
In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the swept-up material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so. While some dilute carboxylic acids can be neutralized, the presence of the benzimidazole ring necessitates professional disposal.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the recommendations of a qualified Environmental Health and Safety professional. The user is responsible for compliance with all applicable laws and regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling 1H-Benzo[D]imidazole-7-acetic acid
Hazard Identification and Personal Protective Equipment (PPE)
1H-Benzo[D]imidazole-7-acetic acid is anticipated to share hazard characteristics with other benzimidazole derivatives, which are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach with appropriate PPE is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, or a chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling large quantities, if dust is generated, or in poorly ventilated areas.[3] |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict protocol is critical to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust. If the compound is a powder, weigh it carefully on a tared weigh boat or paper inside a fume hood.
-
Avoid creating dust clouds.
-
Use a spatula for transfers.
-
-
Dissolving:
-
If preparing a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel to prevent splashing.
-
-
General Practices:
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
4. Storage:
5. Spill and Leak Procedures:
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the area.
-
Contain the spill if possible.
-
Follow institutional emergency procedures.
-
6. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials and the chemical itself should be disposed of as hazardous waste through an approved waste disposal plant.[1][3]
-
The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
